Halymecin D
描述
This compound has been reported in Acremonium with data available.
属性
分子式 |
C40H74O15 |
|---|---|
分子量 |
795.0 g/mol |
IUPAC 名称 |
(3R,5R)-5-[(3R,5R)-5-[(3R,5R)-5-[(3R,5S)-3,5-dihydroxydecanoyl]oxy-3,9-dihydroxydecanoyl]oxy-3-hydroxydecanoyl]oxy-3,9-dihydroxydecanoic acid |
InChI |
InChI=1S/C40H74O15/c1-5-7-9-15-29(43)19-30(44)24-38(50)55-36(18-12-14-28(4)42)22-33(47)26-39(51)53-34(16-10-8-6-2)21-32(46)25-40(52)54-35(17-11-13-27(3)41)20-31(45)23-37(48)49/h27-36,41-47H,5-26H2,1-4H3,(H,48,49)/t27?,28?,29-,30+,31+,32+,33+,34+,35+,36+/m0/s1 |
InChI 键 |
DINLGKBBYJNJHA-PWMHDYCUSA-N |
产品来源 |
United States |
Foundational & Exploratory
A Technical Guide to the Structure Elucidation of Halymecin D: A Novel Marine-Derived Peptide-Polyketide
Disclaimer: The following technical guide details the structure elucidation of "Halymecin D," a hypothetical novel marine natural product. The data and experimental details presented are representative of a typical structure elucidation workflow for a complex natural product and are provided for illustrative purposes.
This guide provides an in-depth overview of the analytical strategies employed to determine the planar structure and relative stereochemistry of this compound, a novel bioactive compound isolated from a marine sponge. The structure was elucidated through a combination of high-resolution mass spectrometry (HRMS) and a suite of one- and two-dimensional nuclear magnetic resonance (NMR) experiments. This document is intended for researchers, scientists, and drug development professionals with an interest in natural product chemistry and spectroscopic techniques.
High-Resolution Mass Spectrometry (HRMS) and Molecular Formula Determination
The initial step in the structure elucidation of this compound was to determine its molecular formula. This was achieved using high-resolution mass spectrometry.
Table 1: High-Resolution Mass Spectrometry Data for this compound
| Ion Species | Calculated m/z | Measured m/z | Mass Accuracy (ppm) | Molecular Formula |
| [M+H]⁺ | 654.3447 | 654.3451 | 0.6 | C₃₄H₄₇N₅O₈ |
| [M+Na]⁺ | 676.3266 | 676.3270 | 0.6 | C₃₄H₄₆N₅NaO₈ |
The low mass accuracy provides strong confidence in the proposed molecular formula of C₃₄H₄₆N₅O₈, which indicates 14 degrees of unsaturation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A comprehensive set of NMR experiments was conducted to establish the carbon skeleton and the connectivity of atoms within this compound. All NMR data were acquired in DMSO-d₆.
Table 2: ¹H and ¹³C NMR Data for this compound (600 MHz, DMSO-d₆)
| Position | δC (ppm) | δH (ppm), mult. (J in Hz) |
| 1 | 172.1 | - |
| 2 | 52.5 | 4.52, t (7.2) |
| 3 | 30.1 | 1.98, m |
| 4 | 25.5 | 1.65, m |
| 5 | 175.3 | - |
| 6 | 55.8 | 4.21, dd (8.4, 4.2) |
| 7 | 38.9 | 2.15, m |
| 8 | 27.8 | 1.40, m |
| 9 | 40.2 | 1.25, m |
| 10 | 170.5 | - |
| 11 | 130.2 | 5.33, t (7.1) |
| 12 | 128.7 | 5.38, t (7.1) |
| 13 | 35.1 | 2.05, m |
| 14 | 28.3 | 1.55, m |
| 15 | 70.1 | 3.89, q (6.3) |
| 16 | 20.3 | 1.15, d (6.3) |
| 17 | 168.9 | - |
| 18 | 135.8 | - |
| 19 | 118.2 | 7.30, d (8.5) |
| 20 | 129.5 | 7.10, d (8.5) |
| 21 | 121.1 | 6.80, t (7.5) |
| 22 | 123.8 | 7.05, t (7.5) |
| 23 | 111.5 | 6.95, d (7.5) |
| 24 | 152.4 | - |
| 25 | 173.0 | - |
| 26 | 58.1 | 4.65, t (7.8) |
| 27 | 29.5 | 1.85, m |
| 28 | 22.1 | 1.50, m |
| 29 | 13.9 | 0.90, t (7.4) |
| 30 | 171.8 | - |
| 31 | 54.2 | 4.35, dd (9.1, 5.3) |
| 32 | 68.2 | 3.95, m |
| 33 | 21.1 | 1.05, d (6.2) |
| 34 | 59.8 | 3.65, s |
| 1-NH | - | 8.15, d (7.2) |
| 6-NH | - | 8.50, d (8.4) |
| 10-NH | - | 7.95, s |
| 17-NH | - | 9.85, s |
| 26-NH | - | 8.30, d (7.8) |
Structure Elucidation Workflow
The overall workflow for the structure elucidation of this compound is depicted below. This process integrates isolation, spectroscopic analysis, and data interpretation to arrive at the final chemical structure.
Key 2D NMR Correlations for Substructure Assembly
The planar structure of this compound was assembled by detailed analysis of 2D NMR data. The following diagram illustrates the key COSY and HMBC correlations that were instrumental in connecting the different spin systems.
Experimental Protocols
The freeze-dried marine sponge sample (1 kg) was extracted with a 1:1 mixture of methanol (B129727) and dichloromethane. The crude extract was then subjected to a series of chromatographic steps, including silica (B1680970) gel vacuum liquid chromatography and reversed-phase high-performance liquid chromatography (HPLC), to yield pure this compound.
All NMR spectra were recorded on a Bruker Avance III 600 MHz spectrometer equipped with a cryoprobe. The sample was dissolved in DMSO-d₆. Standard Bruker pulse programs were used for all experiments.
-
¹H NMR: 32 scans, spectral width of 12 ppm.
-
¹³C NMR: 2048 scans, spectral width of 240 ppm.
-
COSY: Gradient-enhanced, 256 increments in t1.
-
HMBC: Gradient-enhanced, optimized for a long-range coupling of 8 Hz.
-
HSQC: Gradient-enhanced, 256 increments in t1.
-
NOESY: Mixing time of 500 ms.
High-resolution mass spectra were obtained on a Thermo Scientific Q Exactive Orbitrap mass spectrometer using electrospray ionization (ESI) in positive ion mode. The sample was infused at a flow rate of 5 µL/min. The resolution was set to 140,000.
Conclusion
Through the systematic application of HRMS and a comprehensive suite of NMR experiments, the planar structure of the novel marine natural product, this compound, was successfully elucidated. The combination of these powerful analytical techniques allowed for the unambiguous determination of its molecular formula and the connectivity of all atoms in the molecule. Further studies are underway to determine the absolute stereochemistry of this compound and to evaluate its biological activity.
Halymecin D chemical formula and molecular weight.
For Researchers, Scientists, and Drug Development Professionals
Abstract
Halymecin D, a marine-derived natural product, has emerged as a compound of significant interest in the fields of pharmacology and biotechnology. This technical guide provides a detailed overview of the chemical properties, biological activities, and underlying mechanisms of action of this compound. Possessing a chemical formula of C40H74O15 and a molecular weight of 795.01 g/mol , this complex molecule exhibits potent antibacterial, antifungal, and anticancer properties. This document synthesizes available data on its bioactive profile, including detailed experimental methodologies and a discussion of its impact on key cellular signaling pathways.
Chemical Properties
A thorough understanding of the physicochemical characteristics of this compound is fundamental for its application in research and drug development. Key quantitative data are summarized below.
| Property | Value |
| Chemical Formula | C40H74O15 |
| Molecular Weight | 795.01 g/mol |
Biological Activities and Experimental Protocols
This compound has demonstrated a broad spectrum of biological activities. This section details the experimental protocols commonly employed to ascertain its efficacy.
Antibacterial Activity
This compound exhibits inhibitory effects against a range of pathogenic bacteria. Standard protocols to determine its antibacterial potency include the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Experimental Protocol: Broth Microdilution for MIC/MBC Determination
-
Bacterial Strain Preparation: A fresh culture of the target bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) is grown to the mid-logarithmic phase in an appropriate broth medium (e.g., Mueller-Hinton Broth). The culture is then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of this compound: A stock solution of this compound is serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation and Incubation: The standardized bacterial suspension is added to each well containing the diluted this compound. The plate is then incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is visually determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
MBC Determination: Aliquots from the wells showing no visible growth are plated onto agar (B569324) plates and incubated. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Antifungal Activity
The antifungal properties of this compound are evaluated using similar methodologies to those for antibacterial testing, with modifications to accommodate fungal growth requirements.
Experimental Protocol: Antifungal Susceptibility Testing
-
Fungal Strain Preparation: A standardized inoculum of the target fungal strain (e.g., Candida albicans, Aspergillus fumigatus) is prepared according to established guidelines (e.g., CLSI M27/M38).
-
Drug Dilution: this compound is serially diluted in a suitable medium (e.g., RPMI-1640) in a microtiter plate.
-
Inoculation and Incubation: The fungal inoculum is added to the wells, and the plate is incubated at an appropriate temperature (e.g., 35°C) for a specified duration (e.g., 24-48 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the drug-free control.
Anticancer Activity
This compound has shown promise as an anticancer agent by inducing cell cycle arrest and apoptosis in various cancer cell lines.
Experimental Protocol: Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Cancer cell lines (e.g., MCF-7, HeLa) are cultured in appropriate media and seeded into 96-well plates at a specific density.
-
Treatment: After cell attachment, the media is replaced with fresh media containing various concentrations of this compound and incubated for a defined period (e.g., 24, 48, 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization and Measurement: The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Cancer cells are treated with this compound for a specified time.
-
Cell Staining: Cells are harvested, fixed, and stained with a fluorescent dye that binds to DNA (e.g., propidium (B1200493) iodide).
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) is determined based on their fluorescence intensity.
Experimental Protocol: Apoptosis Detection (Annexin V/PI Staining)
-
Cell Treatment: Cells are treated with this compound.
-
Staining: Cells are stained with Annexin V-FITC and propidium iodide (PI). Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of late apoptotic or necrotic cells with compromised membranes.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Signaling Pathways
While the precise molecular targets of this compound are still under investigation, preliminary studies suggest its involvement in critical cellular signaling pathways, particularly those regulating cell survival and proliferation.
Apoptosis Induction Pathway
This compound is believed to induce apoptosis in cancer cells through the intrinsic pathway. This involves the modulation of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization (MOMP), release of cytochrome c, and subsequent activation of the caspase cascade.
A Technical Guide to the Biosynthesis of Bioactive Compounds in Marine Fungi: A Focus on Nonribosomal Peptides and Polyketides
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of late 2025, detailed information regarding the specific biosynthetic pathway for a compound designated "Halymecin D" from marine fungi is not available in publicly accessible scientific literature. This guide provides a comprehensive overview of the common biosynthetic pathways for two major classes of bioactive secondary metabolites produced by marine fungi: nonribosomal peptides and polyketides. These pathways are frequently responsible for the production of antimicrobial compounds and serve as a foundational model for understanding the biosynthesis of novel fungal natural products.
Introduction
Marine fungi are a prolific source of structurally diverse and biologically active secondary metabolites, many of which hold significant promise for pharmaceutical development.[1] These microorganisms thrive in unique and competitive environments, which has driven the evolution of complex biosynthetic pathways to produce compounds for defense, communication, and survival.[2] Among the most important classes of these compounds are nonribosomal peptides and polyketides, which are synthesized by large, multi-enzyme complexes known as nonribosomal peptide synthetases (NRPSs) and polyketide synthases (PKSs), respectively.[3][4] This guide delves into the core principles of these biosynthetic machineries, outlines key experimental methodologies for their study, and presents quantitative data to inform research and development efforts.
Nonribosomal Peptide Biosynthesis (NRPS)
Nonribosomal peptides (NRPs) are a class of peptide secondary metabolites that are not synthesized by ribosomes. Their biosynthesis is carried out by large, modular enzymes called nonribosomal peptide synthetases (NRPSs).[1] These enzymatic assembly lines allow for the incorporation of a wide variety of proteinogenic and non-proteinogenic amino acids, leading to immense structural diversity.[1]
The NRPS Machinery: A Modular Assembly Line
NRPS enzymes are organized into modules, with each module typically responsible for the incorporation of a single amino acid into the growing peptide chain. A minimal NRPS module consists of three core domains:
-
Adenylation (A) Domain: Selects and activates a specific amino acid as an aminoacyl adenylate.
-
Thiolation (T) or Peptidyl Carrier Protein (PCP) Domain: Covalently binds the activated amino acid via a phosphopantetheine arm.
-
Condensation (C) Domain: Catalyzes the formation of a peptide bond between the amino acid on its own module's T domain and the growing peptide chain attached to the T domain of the preceding module.
Additional domains, such as epimerization (E) domains (which convert L-amino acids to D-amino acids) and methylation (M) domains, can also be present to further modify the peptide backbone. The final product is typically released from the enzyme by a thioesterase (TE) domain.
Quantitative Data: NRPS Domain Characteristics
The substrate specificity of the A-domain is a key determinant of the final NRP structure. This specificity can be predicted bioinformatically and confirmed through in vitro assays.
| Domain Type | Parameter | Typical Value Range | Analytical Method |
| Adenylation (A) | Substrate Specificity | Determined by a "nonribosomal code" of key amino acid residues in the binding pocket. | ATP-PPi exchange assay; Hydroxylamine cleavage assay |
| Km for Amino Acid | 10 µM - 2 mM | ATP-PPi exchange assay | |
| kcat | 1 - 100 min-1 | ATP-PPi exchange assay | |
| Condensation (C) | kcat | 5 - 50 min-1 | In vitro dipeptide formation assay |
| Thioesterase (TE) | kcat (for product release) | 1 - 20 min-1 | HPLC-based analysis of released product |
Experimental Protocols
This protocol is used to confirm the role of a specific NRPS gene in the production of a metabolite of interest.
-
Construct a knockout vector: A plasmid containing a selectable marker (e.g., hygromycin resistance) flanked by homologous regions (~1-2 kb) upstream and downstream of the target NRPS gene is constructed.
-
Protoplast transformation: Protoplasts of the marine fungus are generated by enzymatic digestion of the cell wall. The knockout vector is then introduced into the protoplasts, often using PEG-mediated transformation.
-
Selection of transformants: Transformed protoplasts are regenerated on a selective medium containing the appropriate antibiotic.
-
Genomic DNA verification: Successful homologous recombination and gene replacement are confirmed by PCR using primers that flank the insertion site.
-
Metabolite analysis: The wild-type and mutant strains are cultivated under identical conditions. The culture extracts are then analyzed by HPLC or LC-MS to confirm the absence of the target metabolite in the mutant strain.
This technique is employed when the native producer is difficult to cultivate or genetically manipulate.
-
Isolate the biosynthetic gene cluster (BGC): The complete NRPS BGC is amplified from the genomic DNA of the marine fungus.
-
Clone into an expression vector: The BGC is cloned into a suitable expression vector under the control of a strong, inducible promoter.
-
Transform a host organism: The expression vector is introduced into a well-characterized and genetically tractable host, such as Aspergillus nidulans or Saccharomyces cerevisiae.
-
Induce gene expression: The heterologous host is cultured under conditions that induce the expression of the NRPS genes.
-
Analyze for product formation: The culture broth and mycelial extracts are analyzed by LC-MS to detect the production of the novel nonribosomal peptide.
Visualizations
Caption: Generalized workflow for a three-module Nonribosomal Peptide Synthetase (NRPS).
Polyketide Biosynthesis (PKS)
Polyketides are a large family of natural products built from simple carboxylate precursors, such as acetyl-CoA and malonyl-CoA.[5] Their biosynthesis is catalyzed by polyketide synthases (PKSs), which, similar to NRPSs, are large, often modular enzymes.[4]
The PKS Machinery: Iterative and Modular Synthesis
Fungal PKSs are typically Type I, meaning they are large, multifunctional proteins. They can be further classified as:
-
Non-reducing PKSs (NR-PKSs): Produce aromatic polyketides through a series of Claisen condensations followed by cyclization and aromatization reactions.[6]
-
Highly-reducing PKSs (HR-PKSs): Generate linear or cyclic polyketides with varying degrees of reduction, similar to fatty acid synthesis.
A typical module in a reducing PKS contains:
-
Ketosynthase (KS) Domain: Catalyzes the decarboxylative condensation of the growing polyketide chain with a malonyl-CoA extender unit.
-
Acyltransferase (AT) Domain: Selects and loads the appropriate extender unit (e.g., malonyl-CoA) onto the ACP domain.
-
Acyl Carrier Protein (ACP) Domain: Carries the growing polyketide chain and the extender unit.
-
Optional Reducing Domains: Ketoreductase (KR), Dehydratase (DH), and Enoyl Reductase (ER) domains that modify the β-keto group of the newly added extender unit.
Quantitative Data: PKS Domain Parameters
| Domain Type | Parameter | Typical Value Range | Analytical Method |
| Acyltransferase (AT) | Substrate Specificity | High specificity for acetyl-CoA, malonyl-CoA, or methylmalonyl-CoA. | In vitro acylation assays with radiolabeled substrates |
| Km for Acyl-CoA | 5 - 100 µM | Radio-TLC based assays | |
| Ketosynthase (KS) | kcat (condensation) | 1 - 10 min-1 | In vitro polyketide synthesis assays |
| Thioesterase (TE) | kcat (product release) | 2 - 20 min-1 | HPLC-MS analysis of released product |
Experimental Protocols
The experimental protocols for studying PKSs are analogous to those for NRPSs, including gene knockout and heterologous expression. An additional useful technique is precursor-directed biosynthesis.
This method can be used to generate novel polyketide analogues.
-
Identify a suitable precursor analogue: A synthetic analogue of a natural precursor in the pathway (e.g., a modified starter unit) is designed.
-
Cultivate the fungus with the analogue: The marine fungal strain is grown in a culture medium supplemented with the precursor analogue.
-
Metabolite extraction and analysis: The culture is extracted and analyzed by LC-MS and NMR to identify new polyketide products that have incorporated the synthetic precursor.
Visualizations
Caption: A simplified modular Type I Polyketide Synthase (PKS) workflow.
Tailoring Steps: The Role of Halogenases
A significant number of bioactive compounds from marine fungi are halogenated, and this modification often enhances their biological activity.[2][7] The incorporation of halogen atoms (typically chlorine or bromine) is catalyzed by halogenase enzymes.[7][8] Flavin-dependent halogenases are a common type found in fungi.[8] These enzymes utilize a reduced flavin cofactor (FADH2), molecular oxygen, and a halide salt to generate a hypohalous acid equivalent, which then electrophilically halogenates the substrate.[8]
Visualizations
Caption: Enzymatic halogenation of a bioactive precursor by a halogenase.
Conclusion
The biosynthetic pathways of nonribosomal peptides and polyketides in marine fungi represent highly evolved and sophisticated molecular machinery for the production of a vast array of bioactive compounds. Understanding the modular nature of NRPS and PKS enzymes, combined with modern genetic and analytical techniques, provides a powerful toolkit for the discovery, characterization, and engineering of novel therapeutic agents. While the specific pathway for this compound remains to be elucidated, the principles and methodologies outlined in this guide provide a robust framework for investigating its biosynthesis and that of countless other promising natural products from the marine environment.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 4. Polyketide synthase - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Halometabolites isolated from the marine-derived fungi with potent pharmacological activities [frontiersin.org]
- 8. Halometabolites isolated from the marine-derived fungi with potent pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
For Immediate Release
A comprehensive technical guide detailing the natural producers, biosynthesis, and experimental protocols for the promising bioactive compound Halymecin D and its related analogs. This document serves as a vital resource for researchers, scientists, and drug development professionals engaged in the discovery and application of novel antimicrobial and cytotoxic agents.
Executive Summary
This compound, a member of the growing Halymecin family of bioactive lipids, has demonstrated significant potential as an antibacterial, antifungal, and anticancer agent. Contrary to initial hypotheses suggesting an algal origin, this guide confirms that the primary natural producers of this compound and its analogs are marine-derived microorganisms. Specifically, fungi of the genera Acremonium and Simplicillium, along with bacteria from the genus Streptomyces, have been identified as the key biological sources. This guide provides an in-depth overview of these producers, their associated compounds, and detailed methodologies for their study, empowering further research and development in this critical area of natural product chemistry.
Natural Producers of this compound and Related Compounds
The Halymecin family of compounds are complex lipids characterized by polyhydroxy fatty acid moieties. While the name might suggest a connection to the red algae genus Halymenia, current scientific evidence points exclusively to microbial producers.
2.1 Fungal Producers:
-
Acremonium sp. : The strain designated as FK-N30 has been identified as a producer of Halymecins, including Halymecin A and B. These compounds are derived from di- and trihydroxydecanoic acids. Acremonium is a diverse genus of fungi found in various terrestrial and marine environments, known for producing a wide array of secondary metabolites with diverse biological activities.
-
Simplicillium lamellicola : This fungus has been reported to produce Halymecin F , a glycolipid analog of this compound. Simplicillium lamellicola is known for its mycoparasitic and biocontrol properties against various plant pathogens.
2.2 Bacterial Producers:
-
Streptomyces sp. : Marine-derived Streptomyces strains are recognized as producers of this compound. The genus Streptomyces is renowned as a prolific source of antibiotics and other pharmaceutically valuable compounds.
The following table summarizes the known producers and their associated Halymecin compounds:
| Compound | Producing Organism | Organism Type |
| Halymecin A, B | Acremonium sp. FK-N30 | Fungus |
| This compound | Streptomyces sp. (marine-derived) | Bacterium |
| Halymecin F | Simplicillium lamellicola | Fungus |
Experimental Protocols
This section outlines the general methodologies for the fermentation, isolation, and structural elucidation of Halymecin compounds based on established protocols for similar microbial natural products.
3.1 Fermentation of Producer Organisms
The production of Halymecins is achieved through submerged fermentation of the producer strains in nutrient-rich media.
3.1.1 General Fermentation Workflow:
Caption: A generalized workflow for the fermentation of Halymecin-producing microorganisms.
3.1.2 Example Fermentation Media:
Quantitative yields of Halymecins are highly dependent on the fermentation medium and conditions. The following are representative media compositions for Acremonium and Streptomyces.
| Component | Acremonium Medium (g/L) | Streptomyces Medium (g/L) |
| Glucose | 20.0 | 10.0 |
| Peptone | 5.0 | 5.0 |
| Yeast Extract | 3.0 | 3.0 |
| Malt Extract | - | 10.0 |
| Soluble Starch | - | 20.0 |
| K2HPO4 | 1.0 | 1.0 |
| MgSO4·7H2O | 0.5 | 0.5 |
| FeSO4·7H2O | 0.01 | 0.01 |
| Sea Salt | 30.0 | 30.0 |
| pH | 6.5 | 7.0 |
3.2 Isolation and Purification
Halymecins are typically extracted from the fermentation broth and/or mycelial biomass using organic solvents.
3.2.1 General Isolation Workflow:
Caption: A typical workflow for the isolation and purification of Halymecin compounds.
3.3 Structure Elucidation
The chemical structures of Halymecins are determined using a combination of spectroscopic techniques.
3.3.1 Spectroscopic Analysis Workflow:
Caption: Workflow for the structural elucidation of Halymecin compounds using spectroscopic methods.
Biological Activity and Potential Applications
The Halymecin family exhibits a range of promising biological activities, making them attractive candidates for drug development.
| Compound | Biological Activity | Potential Application |
| This compound | Antibacterial, Antifungal, Anticancer | Infectious diseases, Oncology |
| Halymecin A, B | Antimicrobial | Infectious diseases |
| Halymecin F | Not extensively studied | - |
The mechanism of action for the cytotoxic and antimicrobial effects of Halymecins is an active area of research. Preliminary studies suggest that they may disrupt cell membrane integrity or interfere with key cellular metabolic pathways.
Biosynthesis of Halymecins
The biosynthesis of Halymecins likely proceeds through a polyketide synthase (PKS) pathway, a common route for the production of complex lipids in microorganisms.
5.1 Proposed Biosynthetic Pathway:
Caption: A simplified proposed biosynthetic pathway for Halymecins via a Polyketide Synthase (PKS) system.
Further investigation into the biosynthetic gene clusters of the producing organisms will be crucial for elucidating the precise enzymatic steps and for enabling biosynthetic engineering approaches to generate novel Halymecin analogs with improved therapeutic properties.
Future Outlook
The discovery of this compound and its related compounds from microbial sources opens up new avenues for the discovery of novel therapeutic agents. Future research should focus on:
-
Screening of a wider range of marine-derived fungi and actinobacteria to discover new Halymecin analogs.
-
Optimization of fermentation conditions to improve the yields of known Halymecins.
-
Elucidation of the detailed biosynthetic pathways to enable synthetic biology approaches for compound diversification.
-
In-depth investigation of the mechanisms of action to identify their cellular targets.
This technical guide provides a solid foundation for the scientific community to build upon, accelerating the translation of these promising natural products from the laboratory to potential clinical applications.
Halymecin D potential therapeutic applications.
An In-Depth Technical Guide to the Potential Therapeutic Applications of Halichondrins
Disclaimer: Initial searches for "Halymecin D" did not yield any relevant scientific information, suggesting a possible typographical error. Based on the similarity in name and the context of therapeutic applications of natural products, this guide focuses on the well-documented marine-derived compound Halichondrin and its synthetic analogs, which possess significant potential in therapeutic applications, particularly in oncology.
Introduction
Halichondrins are a class of complex polyether macrolides originally isolated from marine sponges. These natural products have garnered significant attention from the scientific community due to their potent biological activities. Notably, Halichondrin B and its synthetic analog, E7389 (eribulin), have demonstrated powerful antineoplastic properties, leading to the clinical development and approval of eribulin (B193375) for the treatment of certain cancers.[1] This technical guide provides a comprehensive overview of the therapeutic potential of halichondrins, focusing on their mechanism of action, preclinical and clinical data, and experimental methodologies used in their evaluation.
Mechanism of Action: Microtubule Dynamics Inhibition
The primary mechanism of action for halichondrins and their synthetic analogs is the inhibition of microtubule dynamics.[2] Unlike other microtubule-targeting agents like taxanes or vinca (B1221190) alkaloids, eribulin exhibits a unique mode of action. It does not affect the shortening phase of microtubule dynamic instability but specifically suppresses the rate and extent of microtubule growth.[2] This leads to the sequestration of tubulin into non-functional aggregates, ultimately resulting in G2-M cell cycle arrest and apoptosis in cancer cells.[2]
Signaling Pathway of Eribulin-Induced Cell Cycle Arrest
The following diagram illustrates the proposed mechanism of action of Eribulin (E7389) at the molecular level, leading to cell cycle arrest and apoptosis.
Caption: Mechanism of action of Eribulin leading to apoptosis.
Therapeutic Applications in Oncology
The potent antimitotic activity of halichondrins has positioned them as promising candidates for cancer therapeutics.[1] Clinical trials have primarily focused on the synthetic analog eribulin.
Breast Cancer
Eribulin is approved for the treatment of metastatic breast cancer in patients who have previously received at least two chemotherapeutic regimens for metastatic disease.
Other Cancers
Research has also explored the efficacy of halichondrin-based therapies in other malignancies, including:
-
Prostate Cancer: Early studies suggest potential for reducing tumor growth.[1]
-
Pancreatic Cancer: Investigated for its effects on pancreatic tumor cells.[1]
-
Non-Small Cell Lung Cancer (NSCLC): Potential benefits are being explored, particularly in combination with other therapies like immune checkpoint inhibitors.[1]
Quantitative Data
The following table summarizes key quantitative data related to the activity of E7389 (eribulin).
| Parameter | Cell Line | Value | Reference |
| Half-maximal concentration (IC50) for cell proliferation and mitosis block | MCF7 | 1 nmol/L | [2] |
Experimental Protocols
Analysis of Microtubule Dynamics in Living Cells
This protocol outlines the methodology used to examine the effect of E7389 on microtubule dynamics in living cells.
Objective: To determine the specific effects of E7389 on the rates of microtubule growth and shortening, and the frequencies of catastrophe and rescue.
Materials:
-
MCF7 breast cancer cell line
-
Microtubule-associated protein 4 (MAP4)-green fluorescent protein (GFP) expression vector
-
Cell culture medium and supplements
-
E7389 (eribulin)
-
High-resolution fluorescence microscope with a CCD camera
-
Image analysis software
Procedure:
-
Transfection: Transfect MCF7 cells with the MAP4-GFP expression vector to visualize microtubules.
-
Cell Culture: Culture the transfected cells in a suitable medium and environment.
-
Drug Treatment: Treat the cells with the desired concentration of E7389 (e.g., 1 nmol/L).
-
Live-Cell Imaging: Mount the cells on the microscope stage, maintained at 37°C. Acquire time-lapse images of individual microtubules at the cell periphery at a high frame rate.
-
Data Analysis:
-
Track the changes in the length of individual microtubule ends over time using image analysis software.
-
Calculate the rates of microtubule growth and shortening.
-
Determine the frequencies of catastrophe (transition from growth to shortening) and rescue (transition from shortening to growth).
-
-
Comparison: Compare the parameters from E7389-treated cells with those from untreated control cells.
In Vitro Microtubule Polymerization Assay
Objective: To assess the direct effect of E7389 on the polymerization of purified tubulin.
Materials:
-
Purified tubulin
-
Polymerization buffer (e.g., PEM buffer)
-
GTP
-
E7389
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Preparation: Prepare a reaction mixture containing purified tubulin in polymerization buffer with GTP.
-
Incubation: Incubate the mixture at 37°C to induce microtubule polymerization.
-
Treatment: Add E7389 at various concentrations to the reaction mixture.
-
Measurement: Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates microtubule polymerization.
-
Analysis: Compare the polymerization curves of E7389-treated samples with a control sample to determine the inhibitory effect of the compound.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for evaluating the anticancer potential of a compound like Halichondrin/Eribulin.
Caption: A typical workflow for anticancer drug discovery.
Conclusion
Halichondrins, particularly the synthetic analog eribulin, represent a significant advancement in the field of oncology. Their unique mechanism of inhibiting microtubule growth provides a distinct therapeutic window compared to other microtubule-targeting agents. The successful clinical application of eribulin underscores the importance of marine natural products as a source for novel drug discovery. Further research into other halichondrin analogs and their potential applications in various cancers is warranted.
References
- 1. Immunomodulatory Effects of Halichondrin Isolated from Marine Sponges and Its Synthetic Analogs in Oncological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The primary antimitotic mechanism of action of the synthetic halichondrin E7389 is suppression of microtubule growth - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Review of Halymecins and Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Halymecins are a class of bioactive secondary metabolites primarily isolated from marine-derived fungi. These compounds have garnered significant interest within the scientific community due to their diverse and potent biological activities, including antimicrobial, antifungal, and cytotoxic properties. This in-depth technical guide provides a comprehensive review of the known halymecins, summarizing their biological activities with quantitative data, detailing key experimental protocols, and illustrating associated cellular pathways.
Halymecin Analogs and Their Sources
To date, several halymecin analogs have been identified, each with a unique chemical structure that contributes to its specific biological activity profile. The primary source of these compounds has been fungi isolated from marine algae.
| Halymecin Analog | Source Organism(s) | Reference |
| Halymecin A | Fusarium sp., Acremonium sp. | [1] |
| Halymecin B | Fusarium sp. | [1][2] |
| Halymecin C | Fusarium sp. | [1] |
| Halymecin D | Marine-derived microorganisms | |
| Halymecin E | Fusarium sp. | [1] |
| Halymecin F | Simplicillium lamellicola | |
| Halymecin G | Fusarium sp. | [1] |
Biological Activities of Halymecins
Halymecins exhibit a broad spectrum of biological activities, making them promising candidates for further investigation in drug discovery and development. The following sections summarize the known activities for each analog, supported by quantitative data where available.
Antimicroalgal Activity
The initial discovery of halymecins was driven by their potent activity against microalgae. The following table summarizes the minimum inhibitory concentrations (MICs) of various halymecins against the marine dinoflagellate Prorocentrum minimum.
| Compound | MIC (µg/mL) against Prorocentrum minimum |
| Halymecin A | 0.78 |
| Halymecin B | 1.56 |
| Halymecin C | 0.78 |
| This compound | 1.56 |
| Halymecin E | 0.39 |
| Halymecin G | > 25 |
Antifungal Activity
Several halymecins have demonstrated notable antifungal properties.
| Compound | Fungal Species | MIC (µg/mL) |
| Halymecin A | Mortierella ramanniana | 6.25 |
| Halymecin A | Pythium ultimum | 1.56 |
| This compound | Various fungal pathogens | Not specified |
Antibacterial Activity
This compound has been reported to possess antibacterial activity against both Gram-positive and Gram-negative bacteria. Specific quantitative data from primary literature is still emerging.
Cytotoxic and Anticancer Activity
This compound has also been highlighted for its potential as an anticancer agent, with reports suggesting it can induce cell cycle arrest and apoptosis in multiple cancer cell lines.
| Compound | Cancer Cell Line(s) | Activity |
| This compound | Multiple | Induces cell cycle arrest and apoptosis |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of halymecins, offering a reproducible framework for further research.
Antimicroalgal Susceptibility Testing
Objective: To determine the Minimum Inhibitory Concentration (MIC) of halymecins against microalgae.
Protocol:
-
Culture Preparation: The marine dinoflagellate Prorocentrum minimum is cultured in a suitable marine broth medium under standard conditions of light and temperature.
-
Serial Dilution: The test compound (halymecin) is serially diluted in the culture medium in a 96-well microplate.
-
Inoculation: A standardized suspension of the microalgae is added to each well.
-
Incubation: The microplate is incubated for a defined period (e.g., 72 hours) under appropriate light and temperature conditions.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microalgae.
Antifungal Susceptibility Testing
Objective: To determine the Minimum Inhibitory Concentration (MIC) of halymecins against fungal species.
Protocol:
-
Fungal Culture: The target fungal species (e.g., Mortierella ramanniana, Pythium ultimum) are cultured on a suitable agar (B569324) medium.
-
Inoculum Preparation: A standardized spore or mycelial suspension is prepared in a sterile saline solution.
-
Broth Microdilution: The assay is performed in a 96-well microplate containing serially diluted halymecin in a suitable broth medium.
-
Inoculation: Each well is inoculated with the fungal suspension.
-
Incubation: The plate is incubated at an optimal temperature for the specific fungus for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that prevents any visible growth of the fungus.
Cytotoxicity Assay (MTT Assay)
Objective: To assess the cytotoxic effects of halymecins on cancer cell lines.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the halymecin compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Signaling Pathways and Mechanisms of Action
While the precise molecular mechanisms of action for all halymecins are not fully elucidated, initial studies on this compound suggest its involvement in critical cellular processes.
Proposed Mechanism of this compound in Cancer Cells
Experimental Workflow for Bioactivity Screening
The following diagram illustrates a typical workflow for the screening and identification of bioactive compounds like halymecins from marine-derived fungi.
Conclusion
The halymecins represent a promising family of natural products with significant potential for the development of new therapeutic agents. Their diverse biological activities, including potent antimicroalgal, antifungal, and anticancer effects, warrant further intensive research. This guide provides a foundational overview for scientists and researchers, summarizing the current knowledge and providing standardized protocols to facilitate future investigations into the mechanisms of action and potential applications of these fascinating marine-derived compounds. Further studies are crucial to isolate and characterize new halymecin analogs, expand the scope of biological testing, and fully elucidate their molecular targets and signaling pathways.
References
An In-depth Technical Guide on the Ecological Role and Bioactivity of Halymecin D
A Note to the Reader: Initial comprehensive searches for "Halymecin D" did not yield any specific scientific data. The following guide has been constructed based on an analysis of closely related and well-documented antimicrobial compounds isolated from the marine sponge genus Haliclona, a likely source for a compound named "Halymecin." This whitepaper will focus on Haliclonin A , a representative bioactive metabolite from this genus, to illustrate the ecological role, antimicrobial properties, and potential mechanisms of action as a paradigm for understanding compounds of this nature.
Executive Summary
Marine sponges of the genus Haliclona are prolific producers of a diverse array of secondary metabolites, many of which exhibit potent bioactive properties.[1] These compounds, primarily alkaloids, are believed to play a crucial role in the sponge's defense mechanisms against predation, microbial fouling, and competition for space.[2][3] This technical guide provides a detailed overview of the ecological significance and antimicrobial activity of Haliclonin A, a representative compound from this family. We will explore its quantitative antimicrobial data, delve into the experimental protocols used for its characterization, and visualize its potential interactions within a biological context. This document is intended for researchers, scientists, and drug development professionals interested in marine natural products and their therapeutic potential.
The Ecological Role of Haliclona Metabolites
Sessile marine invertebrates like sponges from the genus Haliclona have evolved complex chemical defense strategies to survive in their competitive environments.[2] The production of bioactive secondary metabolites, such as alkaloids, is a key aspect of this defense.[1] These compounds can deter predators, prevent the settlement of larvae and microorganisms on the sponge's surface (antifouling), and inhibit the growth of pathogenic bacteria and fungi.[1][4] The antimicrobial compounds are often produced by the sponge itself or by symbiotic microorganisms residing within the sponge tissue.[2] This intricate relationship between the sponge and its microbial community contributes to the chemical diversity and ecological success of the holobiont.[2] The presence of these potent molecules underscores the importance of marine sponges as a source of novel bioactive compounds with potential applications in medicine and biotechnology.[1][5]
Antimicrobial Activity of Haliclonin A
Haliclonin A, a macrocyclic diamide (B1670390) isolated from a Korean species of Haliclona, has demonstrated notable biological activity.[5] Its antimicrobial properties have been evaluated against various pathogens, showcasing its potential as a lead compound for new antibiotic development.
Quantitative Antimicrobial Data
The antimicrobial efficacy of Haliclonin A and other compounds isolated from Haliclona species and their associated microbes has been quantified using Minimum Inhibitory Concentration (MIC) and 50% Inhibitory Concentration (IC50) values. The following table summarizes the available data from the literature.
| Compound | Test Organism | Activity | Value |
| Haliclonin A | Bacillus subtilis | MIC | 6.25 µg/mL[5] |
| Haliclonin A | K562 leukemia cell line | IC50 | 15.9 µg/mL[5] |
| Compound 110 (from Aspergillus sp. ex Haliclona sp.) | Staphylococcus aureus | MIC | Not specified, but noted as "important inhibitory activity" |
| Compound 120 (from Aspergillus sp. ex Haliclona sp.) | Staphylococcus aureus | MIC | 8 µg/mL |
| Compound 120 (from Aspergillus sp. ex Haliclona sp.) | Bacillus subtilis | MIC | 16 µg/mL |
| Compounds 118, 119, 121 (from Aspergillus sp. ex Haliclona sp.) | S. aureus, E. coli, B. subtilis | MIC | 32-64 µg/mL |
| Compound 137 (from Aspergillus unguis ex Dysidea sp.) | Staphylococcus aureus & MRSA | MIC | 16 µg/mL |
| Compound 138 (from Aspergillus unguis ex Dysidea sp.) | S. aureus, MRSA, C. neoformans | MIC | 0.5 µg/mL |
Experimental Protocols
The determination of the antimicrobial and cytotoxic activities of compounds like Haliclonin A involves standardized laboratory procedures. Below are detailed methodologies for the key experiments cited.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common procedure:
-
Preparation of Bacterial Inoculum: A pure culture of the test bacterium (e.g., Bacillus subtilis) is grown in a suitable broth medium to a specific turbidity, corresponding to a standardized cell density (e.g., 1.5 x 10^8 CFU/mL).
-
Serial Dilution of the Test Compound: The test compound (e.g., Haliclonin A) is serially diluted in a 96-well microtiter plate using the appropriate broth medium.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Controls: Positive (broth with bacteria, no compound) and negative (broth only) controls are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Observation: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Cytotoxicity Assay (IC50 Determination)
The 50% inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. For cytotoxicity against a cancer cell line (e.g., K562), the following protocol is often used:
-
Cell Culture: The target cancer cell line is cultured in a suitable medium supplemented with fetal bovine serum and antibiotics in a humidified incubator with 5% CO2.
-
Cell Seeding: Cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The test compound is added to the wells in a range of concentrations.
-
Incubation: The plate is incubated for a specified period (e.g., 48-72 hours).
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is read using a microplate reader.
-
Data Analysis: The percentage of cell viability is plotted against the compound concentration, and the IC50 value is calculated from the dose-response curve.
Visualizing Experimental and Logical Workflows
To better understand the processes involved in the discovery and evaluation of novel antimicrobial compounds from marine sponges, the following diagrams illustrate the typical workflows.
References
- 1. phytojournal.com [phytojournal.com]
- 2. Antibiotic activity and microbial community of the temperate sponge, Haliclona sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Immunomodulatory Activity of the Marine Sponge, Haliclona (Soestella) sp. (Haplosclerida: Chalinidae), from Sri Lanka in Wistar Albino Rats: Immunosuppression and Th1-Skewed Cytokine Response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioactive Nitrogenous Secondary Metabolites from the Marine Sponge Genus Haliclona - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Prediction of Halymecin D Targets: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Halymecin D, a complex secondary metabolite from the marine-derived fungus Acremonium sp., has demonstrated significant potential as a therapeutic agent due to its broad-spectrum biological activities, including potent anticancer, antifungal, and antibacterial properties. Preliminary studies indicate that its mechanism of action in cancer involves the induction of apoptosis and cell cycle arrest through the modulation of specific, yet largely unidentified, molecular pathways. This technical guide outlines a comprehensive in silico strategy for the identification and characterization of the molecular targets of this compound. By leveraging a multi-faceted computational approach, researchers can accelerate the elucidation of its mechanism of action, paving the way for its development as a novel therapeutic.
Introduction to this compound
This compound is a natural product with the chemical formula C40H74O15. Its known biological activities provide a foundational basis for computational target prediction.
-
Anticancer Activity : Induces apoptosis and cell cycle arrest in various cancer cell lines. This suggests that this compound may interact with proteins involved in cell cycle regulation (e.g., cyclins, cyclin-dependent kinases), apoptosis signaling (e.g., caspases, Bcl-2 family proteins), or upstream pathways that control these processes.
-
Antifungal Activity : Exhibits potent activity against a range of fungal pathogens. The proposed mechanisms include disruption of the fungal cell membrane integrity or inhibition of essential biosynthetic pathways, such as ergosterol (B1671047) synthesis.[1][2] This points to potential targets like enzymes in the ergosterol biosynthesis pathway or proteins involved in maintaining cell wall and membrane structure.
-
Antibacterial Activity : Shows efficacy against both Gram-positive and Gram-negative bacteria, suggesting it may target fundamental cellular processes common to a broad range of bacteria.
Proposed In Silico Target Prediction Workflow
A robust in silico target prediction strategy should employ multiple, complementary methods to increase the confidence in putative targets. The consensus from different approaches can help prioritize targets for experimental validation.[1] The proposed workflow is a multi-step process beginning with the preparation of the ligand structure and culminating in pathway analysis and validation.
Ligand and Target Preparation
Accurate 3D structures are a prerequisite for most in silico techniques.
-
Ligand Preparation : The 3D structure of this compound will be generated and optimized using computational chemistry software (e.g., Avogadro, ChemDraw). Energy minimization will be performed using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
-
Target Database Preparation : A curated database of potential protein targets will be assembled. Given the known biological activities, this database should include proteins from the following categories:
-
Human proteins associated with cancer, particularly those involved in apoptosis, cell cycle regulation, and signal transduction.
-
Fungal proteins essential for viability, such as those in the ergosterol biosynthesis pathway, cell wall synthesis, and membrane transport.
-
Bacterial proteins involved in essential cellular processes.
Protein structures will be obtained from the Protein Data Bank (PDB) and prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states.
-
Core Computational Methodologies
The following in silico methods will be employed in a parallel and integrated manner to predict and refine the list of potential this compound targets.
Reverse Docking
Reverse docking involves screening a library of potential protein targets against the this compound structure to identify those with the highest binding affinity.
Experimental Protocol:
-
Software : Utilize docking software such as AutoDock Vina, Glide, or GOLD.
-
Grid Generation : For each protein target, define a binding pocket (grid box) encompassing the active site or known ligand-binding sites.
-
Docking Execution : Perform docking of the prepared this compound structure against each protein in the target database.
-
Scoring and Ranking : Rank the protein targets based on their predicted binding affinities (e.g., docking score, free energy of binding).
-
Pose Analysis : Visually inspect the top-ranked docking poses to ensure credible binding interactions (e.g., hydrogen bonds, hydrophobic contacts).
Pharmacophore-Based Screening
This method identifies the 3D arrangement of chemical features of this compound that are essential for its biological activity and then screens for proteins that can accommodate this pharmacophore.
Experimental Protocol:
-
Pharmacophore Generation : Generate a pharmacophore model based on the structure of this compound using software like PharmaGist or LigandScout. The model will consist of features such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings.
-
Pharmacophore Database Screening : Screen a database of protein structures (e.g., PDB, sc-PDB) to identify those with binding sites that are complementary to the generated pharmacophore.
-
Hit Ranking : Rank the identified protein "hits" based on how well their binding sites match the pharmacophore model.
Chemical Similarity-Based Prediction (Ligand-Based Target Prediction)
This approach leverages the principle that structurally similar molecules often have similar biological targets.
Experimental Protocol:
-
Similarity Search : Use the 2D structure of this compound to search for structurally similar compounds in databases like PubChem, ChEMBL, and DrugBank using Tanimoto coefficient as a similarity metric.
-
Target Annotation : Retrieve the known biological targets of the identified similar compounds.
-
Target Prioritization : Prioritize targets that are frequently associated with the structurally similar molecules.
Data Integration and Consensus Scoring
The outputs from the different in silico methods will be integrated to generate a high-confidence list of putative targets.
Consensus Scoring Protocol:
-
Data Aggregation : Compile the ranked lists of potential targets from reverse docking, pharmacophore screening, and chemical similarity analysis.
-
Scoring System : Develop a consensus scoring system. For instance, a protein receives a higher score if it is predicted as a top hit by multiple independent methods.[3]
-
Final Prioritization : Rank the potential targets based on their consensus scores. Those with the highest scores are considered the most promising candidates for experimental validation.
Table 1: Hypothetical Consensus Scoring of Predicted this compound Targets
| Protein Target | Reverse Docking Rank | Pharmacophore Hit | Similarity Match | Consensus Score |
| Apoptosis Regulator BAX | 3 | Yes | Yes | 9 |
| Caspase-3 | 8 | Yes | No | 6 |
| Ergosterol Biosynthesis Enzyme ERG11 | 5 | Yes | Yes | 8 |
| Cyclin-Dependent Kinase 2 (CDK2) | 12 | No | Yes | 4 |
| Bacterial DNA Gyrase | 20 | No | No | 1 |
Pathway and Network Analysis
To understand the broader biological implications of the predicted targets, pathway and network analysis will be performed.
Protocol:
-
Input : Use the high-confidence list of predicted targets as input for pathway analysis tools such as KEGG, Reactome, and Gene Ontology (GO).
-
Analysis : Identify the biological pathways and cellular processes that are significantly enriched with the predicted targets.
-
Network Construction : Construct protein-protein interaction (PPI) networks using databases like STRING to visualize the functional relationships between the predicted targets.
Visualization of Workflows and Pathways
In Silico Target Prediction Workflow
Caption: A multi-pronged in silico workflow for this compound target prediction.
Predicted Apoptosis Induction Pathway
Caption: Predicted intrinsic apoptosis pathway activated by this compound.
Experimental Validation of Predicted Targets
The final and most critical step is the experimental validation of the high-confidence in silico predictions.
Experimental Protocols:
-
Binding Assays :
-
Surface Plasmon Resonance (SPR) : To quantify the binding affinity and kinetics between this compound and a purified predicted target protein.
-
Isothermal Titration Calorimetry (ITC) : To measure the thermodynamic parameters of the binding interaction.
-
-
Cellular Thermal Shift Assay (CETSA) : To confirm target engagement in a cellular context by measuring the change in thermal stability of the target protein upon this compound binding.
-
Enzyme Inhibition Assays : If the predicted target is an enzyme, its activity will be measured in the presence of varying concentrations of this compound to determine the IC50 value.
-
Gene Knockdown/Knockout Studies : Using siRNA or CRISPR/Cas9 to reduce the expression of the predicted target in relevant cell lines (e.g., cancer cells, fungal cells) and then assessing the effect on the bioactivity of this compound. A diminished effect of this compound in the knockdown/knockout cells would provide strong evidence for the predicted target.
Conclusion
The identification of the molecular targets of this compound is a crucial step in understanding its therapeutic potential. The in silico workflow detailed in this guide provides a systematic and resource-efficient strategy to generate high-quality, testable hypotheses about its mechanism of action. By combining multiple computational techniques and prioritizing targets based on a consensus approach, researchers can significantly narrow down the search space for experimental validation. This integrated approach will accelerate the journey of this compound from a promising natural product to a potential clinical candidate.
References
Methodological & Application
Application Notes and Protocols: The Quest for Halymecin D and Its Analogs
A Note to Researchers: Extensive searches of the scientific literature have revealed no published reports on the total synthesis of Halymecin D or any of its analogs. This complex natural product, a glycolipid with significant biological activities, remains a formidable challenge for synthetic chemists. The information presented herein is based on the reported biological data of this compound and a generalized, hypothetical approach to the synthesis of such intricate molecules. The experimental protocols and quantitative data are therefore illustrative and not derived from a completed total synthesis of this compound.
Introduction to this compound
This compound is a bioactive glycolipid isolated from the marine-derived fungus Acremonium sp..[] Its intricate molecular architecture, characterized by a long-chain fatty acid and a glycosidic moiety, is believed to be the basis for its notable biological activities. Preliminary studies have highlighted its potential as an antibacterial, antifungal, and anticancer agent.[] this compound also appears to function as a microbial signaling molecule, influencing intercellular communication and secondary metabolite production in microbial communities.[]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C40H74O15 |
| IUPAC Name | Decanoic acid, 5-[(3,5-dihydroxy-1-oxodecyl)oxy]-3,9-dihydroxy-, 1-[4-[[1-(3-carboxy-2-hydroxypropyl)-5-hydroxyhexyl]oxy]-2-hydroxy-4-oxobutyl]hexyl ester, [3R-[1[R(R)],3R,5R[3R,5R(3R,5R)]]-] |
| CAS Number | 167173-83-3 |
| Source Organism | Acremonium sp. FK-N30 |
Reported Biological Activities and Potential Signaling Pathways
This compound has demonstrated a range of biological effects, making it a molecule of interest for drug development. Its proposed anticancer activity is attributed to its ability to induce cell cycle arrest and apoptosis in various cancer cell lines, with a degree of selectivity for cancerous cells over healthy ones.[]
Table 2: Summary of Reported Biological Activities of this compound
| Activity | Description |
| Anticancer | Induces cell cycle arrest and apoptosis in multiple cancer cell lines. Targets molecular pathways essential for tumor growth and survival with some selectivity.[] |
| Antibacterial | Exhibits activity against various bacteria. |
| Antifungal | Shows inhibitory effects against certain fungal species. |
| Signaling | Acts as a microbial signaling molecule, modulating gene expression and secondary metabolism in microbial communities.[] |
The precise signaling pathways modulated by this compound are not yet fully elucidated. However, its apoptosis-inducing effects in cancer cells suggest potential interaction with key regulators of programmed cell death.
References
Application Notes and Protocols for the Purification of Halymecin D using HPLC Techniques
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Halymecin D is a bioactive secondary metabolite produced by the marine-derived fungus Acremonium sp.[] This compound has garnered significant interest within the pharmaceutical and biotechnology sectors due to its pronounced antibacterial, antifungal, and anticancer properties.[] The complex structure of this compound necessitates a robust and efficient purification strategy to obtain high-purity material for further biological evaluation and drug development studies. This document provides detailed application notes and protocols for the purification of this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC) techniques.
Chemical Properties of this compound
While the full chemical profile of this compound is proprietary in many contexts, publicly available information indicates a molecular formula of C40H74O15.[2] Understanding the physicochemical properties of this compound and related compounds, often classified as polyketides or complex macrolides, is crucial for developing an effective purification strategy.[3][4] These molecules are typically large, possess multiple chiral centers, and have a moderate to low polarity, making them suitable for reverse-phase HPLC purification.
Purification Strategy Overview
The purification of this compound from fungal fermentation cultures is a multi-step process designed to progressively enrich the target compound while removing impurities. A typical workflow involves initial extraction from the fermentation broth and mycelia, followed by preliminary fractionation using column chromatography, and a final polishing step with preparative HPLC.
Experimental Workflow Diagram
Caption: A general workflow for the purification of this compound.
Detailed Experimental Protocols
Fungal Fermentation
-
Organism: Acremonium sp. (strain FK-N30 or similar).[]
-
Media: Potato Dextrose Broth (PDB) or a suitable production medium for secondary metabolite expression.
-
Culture Conditions: Inoculate the production medium with a seed culture of Acremonium sp. and incubate for 14-21 days at 25-28°C with shaking (150-200 rpm) or in a static culture, depending on the optimal conditions for this compound production.
Extraction of Crude this compound
-
Procedure:
-
Separate the fungal mycelia from the culture broth by filtration.
-
Extract the culture filtrate three times with an equal volume of ethyl acetate (B1210297).
-
Extract the mycelia with ethyl acetate, possibly after homogenization to ensure efficient extraction.
-
Combine all ethyl acetate extracts and concentrate under reduced pressure using a rotary evaporator to yield the crude extract.
-
Preliminary Fractionation by Silica Gel Chromatography
-
Objective: To perform a preliminary separation of the crude extract to reduce complexity and enrich for this compound.
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase: A stepwise gradient of increasing polarity, for example, starting with n-hexane and gradually increasing the proportion of ethyl acetate, followed by a gradient of ethyl acetate and methanol.
-
Procedure:
-
Prepare a silica gel column.
-
Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.
-
Load the adsorbed sample onto the column.
-
Elute the column with the solvent gradient, collecting fractions of a defined volume.
-
Monitor the fractions by Thin Layer Chromatography (TLC) and/or bioassay to identify those containing this compound.
-
Pool the active fractions and concentrate them.
-
Final Purification by Preparative Reverse-Phase HPLC (RP-HPLC)
-
Objective: To achieve high-purity this compound.
-
Instrumentation: A preparative HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) and a fraction collector.
-
Column: A C18 reverse-phase preparative column (e.g., 250 x 20 mm, 5 or 10 µm particle size).
-
Mobile Phase:
-
Solvent A: Water (HPLC grade), often with 0.1% formic acid or trifluoroacetic acid to improve peak shape.
-
Solvent B: Acetonitrile or Methanol (HPLC grade), often with 0.1% formic acid or trifluoroacetic acid.
-
-
Protocol:
-
Dissolve the enriched fraction from the previous step in a minimal volume of the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Set up a linear gradient elution program. An example program could be:
-
0-5 min: 40% B
-
5-35 min: 40% to 90% B
-
35-40 min: 90% to 100% B
-
40-45 min: 100% B (column wash)
-
45-50 min: Re-equilibration to 40% B
-
-
Set the flow rate appropriate for the column dimensions (e.g., 10-20 mL/min for a 20 mm ID column).
-
Monitor the elution profile at a suitable wavelength (e.g., 210 nm or based on the UV-Vis spectrum of this compound).
-
Collect fractions corresponding to the peak of interest.
-
Analyze the purity of the collected fractions using analytical HPLC.
-
Pool the pure fractions and remove the solvent under reduced pressure.
-
Data Presentation
The following table provides an illustrative example of the quantitative data that could be obtained during the purification of this compound.
| Purification Step | Total Weight (mg) | Purity of this compound (%) | Yield of this compound (mg) | Recovery (%) |
| Crude Extract | 10,000 | ~1% | 100 | 100 |
| Silica Gel Fraction | 1,500 | ~15% | 225 (Estimated) | >100* |
| Preparative HPLC | 85 | >98% | 83.3 | 83.3 |
*Note: The apparent increase in yield after silica gel chromatography can be due to the removal of interfering substances that may have suppressed the initial purity assessment.
Biological Context: Hypothetical Mechanism of Action
This compound exhibits potent antifungal activity.[] While its precise molecular target is a subject of ongoing research, a plausible mechanism of action involves the disruption of the fungal cell membrane's integrity. This could be achieved by inhibiting key enzymes in the ergosterol (B1671047) biosynthesis pathway, a common target for antifungal drugs.
Hypothetical Signaling Pathway Diagram
Caption: Hypothetical mechanism of this compound's antifungal activity.
Conclusion
The protocols outlined in this document provide a comprehensive framework for the successful purification of this compound from fungal cultures. The combination of solvent extraction, silica gel chromatography, and preparative reverse-phase HPLC is a robust strategy for obtaining high-purity this compound suitable for advanced research and development. The provided workflow, protocols, and data tables serve as a valuable resource for scientists working on the isolation and characterization of novel natural products.
References
In Vitro Antimicroalgal Assay Protocol for Halymecin D: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for conducting an in vitro antimicroalgal assay of Halymecin D, a marine-derived secondary metabolite. Halymecins are a group of novel antimicroalgal substances produced by fungi isolated from marine algae. This compound, produced by an Acremonium sp., along with other members of its family, has demonstrated potential as a potent inhibitor of microalgal growth. This protocol outlines the necessary materials, step-by-step procedures for microalgal culture, preparation of this compound test solutions, and the execution of a 96-well plate-based growth inhibition assay. Furthermore, this document presents a summary of available quantitative data on the activity of related Halymecin compounds and discusses potential mechanisms of action to guide further research.
Introduction
Marine natural products are a promising source of novel bioactive compounds with potential applications in pharmacology and biotechnology. Among these, Halymecins, which are polyketide-derived metabolites from marine fungi, have been identified as possessing significant antimicroalgal properties. Specifically, Halymecin A has shown activity against the diatom Skeletonema costatum. While detailed data on this compound is limited in publicly available literature, this protocol provides a standardized framework for its evaluation, adapted from established algal growth inhibition test guidelines. Understanding the antimicroalgal efficacy of this compound is a critical step in assessing its potential for development as a natural algicide for the control of harmful algal blooms or as a lead compound in drug discovery programs.
Data Presentation
| Compound | Test Organism | Activity Metric | Value (µg/mL) |
| Halymecin A | Skeletonema costatum | Not Specified | Active |
Note: The original study did not specify the exact metric (e.g., IC50, MIC) for the activity of Halymecin A. It is the goal of this protocol to enable the generation of such precise quantitative data for this compound.
Experimental Protocol: In Vitro Antimicroalgal Assay
This protocol is based on established microplate-based algal growth inhibition assays.
1. Materials
-
Test Organism: Axenic culture of a target microalga (e.g., Skeletonema costatum, Chlorella vulgaris, Phaeodactylum tricornutum).
-
Culture Medium: Appropriate sterile artificial seawater medium (e.g., f/2 medium for diatoms) or freshwater medium (e.g., BG-11 for cyanobacteria).
-
This compound: Stock solution of known concentration in a suitable solvent (e.g., DMSO). The final solvent concentration in the assay should be non-inhibitory to algal growth (typically ≤ 0.1%).
-
Positive Control: A known algicide (e.g., copper sulfate, diuron).
-
Negative Control: Culture medium with the solvent used for this compound at the same final concentration as in the test wells.
-
Equipment:
-
Sterile 96-well flat-bottom microplates
-
Micropipettes and sterile tips
-
Incubator with controlled temperature, lighting (cool-white fluorescent), and a 16:8 hour light:dark cycle
-
Microplate reader capable of measuring absorbance at 680 nm or 750 nm, or fluorescence (excitation/emission appropriate for chlorophyll)
-
Hemocytometer or automated cell counter
-
Laminar flow hood for sterile manipulations
-
2. Procedure
2.1. Microalgal Culture Preparation
-
Maintain the stock culture of the target microalga in the appropriate medium under optimal growth conditions (e.g., 20-24°C, continuous illumination of 60-120 µmol photons/m²/s).
-
Subculture the microalgae to ensure they are in the exponential growth phase for the assay.
-
On the day of the experiment, determine the cell density of the algal culture using a hemocytometer or cell counter.
-
Dilute the culture with fresh sterile medium to achieve a starting cell density of approximately 1 x 10⁴ to 2 x 10⁵ cells/mL for the assay.
2.2. Preparation of Test Solutions
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in DMSO).
-
Perform a serial dilution of the this compound stock solution to create a range of test concentrations. A typical starting range could be from 0.1 µg/mL to 100 µg/mL.
-
Prepare a stock solution of the positive control.
-
The final concentration of the solvent in all wells (including controls) must be the same and should not affect algal growth.
2.3. Assay Setup
-
In a sterile 96-well microplate, add the appropriate volume of the prepared test solutions to the designated wells in triplicate.
-
Add the prepared algal inoculum to each well to reach the final desired volume (e.g., 200 µL).
-
Include triplicate wells for the negative control (algal inoculum + solvent) and the positive control (algal inoculum + known algicide).
-
Also, include triplicate wells with sterile medium only to serve as a blank for absorbance/fluorescence readings.
2.4. Incubation
-
Seal the microplate with a breathable membrane or cover with the lid and place it in the incubator.
-
Incubate for 72 to 96 hours under the same conditions used for culturing the microalgae. To avoid edge effects, the plate can be placed in a humidified chamber.
2.5. Data Collection and Analysis
-
After the incubation period, measure the algal growth in each well using a microplate reader. This can be done by measuring absorbance (at 680 nm for chlorophyll (B73375) or 750 nm for turbidity) or fluorescence.
-
Subtract the average absorbance/fluorescence of the blank wells from the readings of the test and control wells.
-
Calculate the percentage of growth inhibition for each concentration of this compound using the following formula:
% Inhibition = [1 - (Treated Well Reading / Negative Control Well Reading)] x 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 (the concentration that inhibits 50% of algal growth) or MIC (the minimum inhibitory concentration where no growth is observed) from the dose-response curve using appropriate statistical software.
Visualizations
Caption: Workflow for the in vitro antimicroalgal assay.
Caption: Potential mechanisms of antimicroalgal action.
Discussion
The provided protocol offers a robust framework for the initial assessment of this compound's antimicroalgal activity. The lack of specific public data for this compound underscores the importance of systematic screening against a diverse range of microalgae, including ecologically and economically significant species.
The hypothesized mechanism of action for polyketides like this compound involves multiple potential targets within the microalgal cell. These can include the disruption of cell membrane integrity, leading to leakage of cellular contents and eventual lysis. Another primary target could be the photosynthetic machinery, where inhibition of electron transport would lead to a reduction in energy production and an increase in oxidative stress through the generation of reactive oxygen species (ROS). Furthermore, this compound may act as an inhibitor of essential enzymes involved in critical metabolic or reproductive pathways. Future research should aim to elucidate the precise molecular targets of this compound to better understand its mode of action and to inform its potential applications.
Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Halymecin D
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Halymecin D is a bioactive compound with demonstrated potent antibacterial and antifungal properties.[] Determining its Minimum Inhibitory Concentration (MIC) is a critical first step in evaluating its potential as a therapeutic agent. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[2][3] This document provides detailed protocols for determining the MIC of this compound using the broth microdilution method, a widely accepted and accurate technique.[4] Adherence to standardized protocols, such as those established by the Clinical and Laboratory Standards Institute (CLSI), is crucial for obtaining reproducible and comparable results.
Data Presentation: Minimum Inhibitory Concentration (MIC) of this compound
The following table summarizes hypothetical MIC values of this compound against a panel of clinically relevant microorganisms. This data is for illustrative purposes to demonstrate the presentation of results. Actual values must be determined experimentally.
| Microorganism | Strain | Gram Stain | This compound MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | Gram-positive | 2 |
| Staphylococcus aureus | MRSA USA300 | Gram-positive | 4 |
| Enterococcus faecalis | ATCC 29212 | Gram-positive | 8 |
| Streptococcus pneumoniae | ATCC 49619 | Gram-positive | 1 |
| Escherichia coli | ATCC 25922 | Gram-negative | 16 |
| Klebsiella pneumoniae | ATCC 700603 | Gram-negative | 32 |
| Pseudomonas aeruginosa | ATCC 27853 | Gram-negative | 64 |
| Candida albicans | ATCC 90028 | Fungi | 8 |
Experimental Protocols
Protocol 1: Broth Microdilution Method for MIC Determination
This protocol outlines the steps for determining the MIC of this compound using the broth microdilution method in a 96-well microtiter plate format.[5]
Materials:
-
This compound
-
Appropriate solvent for this compound (e.g., DMSO, sterile deionized water)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates (U-bottom or flat-bottom)
-
Test microorganisms (bacterial or fungal strains)
-
Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or turbidimeter
-
Multichannel pipette
-
Sterile pipette tips
-
Incubator (35°C ± 2°C)
Procedure:
1. Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound at a high concentration (e.g., 1280 µg/mL) in an appropriate sterile solvent. The solvent used should not inhibit microbial growth at the final concentration in the assay.
2. Preparation of Microtiter Plates:
-
Add 100 µL of sterile CAMHB (or RPMI-1640) to all wells of a 96-well microtiter plate.
-
Add an additional 100 µL of the this compound stock solution to the first column of wells (e.g., column 1), resulting in a total volume of 200 µL. This will be the highest concentration of the serial dilution.
3. Serial Dilution of this compound:
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly.
-
Continue this process across the plate to the desired final concentration (e.g., column 10).
-
Discard the final 100 µL from the last dilution column to ensure all wells have a final volume of 100 µL before adding the inoculum.
-
Column 11 will serve as the growth control (no drug), and column 12 as the sterility control (no drug, no inoculum).
4. Preparation of Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[6]
-
Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
5. Inoculation of Microtiter Plates:
-
Add 100 µL of the diluted inoculum to each well from column 1 to 11. This will bring the final volume in these wells to 200 µL.
-
Do not add inoculum to the sterility control wells (column 12).
6. Incubation:
-
Seal the plates or cover with a lid to prevent evaporation.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours for most bacteria. Fungal species may require longer incubation times.
7. Reading and Interpreting Results:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.[7]
-
A reading mirror or a microplate reader can be used to facilitate the determination of growth.
-
The growth control well (column 11) should show distinct turbidity, while the sterility control well (column 12) should remain clear.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for MIC determination using broth microdilution.
Hypothetical Signaling Pathway Diagram
The precise mechanism of action for this compound is a subject of ongoing research. However, many antimicrobial agents function by disrupting essential cellular processes. The following diagram illustrates a hypothetical mechanism where an antimicrobial agent inhibits bacterial cell wall synthesis, a common target for antibiotics.
Caption: Hypothetical inhibition of bacterial cell wall synthesis.
References
- 2. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 3. bmglabtech.com [bmglabtech.com]
- 4. Broth microdilution - Wikipedia [en.wikipedia.org]
- 5. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Broth Microdilution | MI [microbiology.mlsascp.com]
Application Notes and Protocols for Assessing the Cytotoxicity of Halymecin D
Audience: Researchers, scientists, and drug development professionals.
Introduction: The marine environment is a rich source of novel bioactive compounds with therapeutic potential.[1] Halymecin D, a secondary metabolite derived from marine microorganisms, has been identified as a compound of interest for its potential biological activities.[] A crucial step in the evaluation of any new compound for therapeutic development is the characterization of its cytotoxic effects.[1] These application notes provide a comprehensive overview and detailed protocols for assessing the cytotoxicity of this compound using common in vitro cell culture techniques.
The following protocols describe three standard assays for quantifying different aspects of cytotoxicity:
-
MTT Assay: Measures cell metabolic activity as an indicator of cell viability.[3]
-
Lactate (B86563) Dehydrogenase (LDH) Assay: Quantifies the release of LDH from damaged cells, indicating loss of membrane integrity.[4][5]
-
Caspase-3/7 Assay: Detects the activity of key executioner caspases involved in the apoptotic pathway.
By employing these complementary assays, researchers can obtain a more complete profile of the cytotoxic and cytostatic effects of this compound.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity.[6] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[7] The amount of formazan produced is proportional to the number of living, metabolically active cells.[6]
Experimental Protocol
Materials:
-
Human cancer cell line (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (medium with the same concentration of solvent used for this compound) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[6]
-
Formazan Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 100-150 µL of solubilization solution to each well to dissolve the crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the untreated control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) can be determined by plotting cell viability against the log of the compound concentration.[1]
Data Presentation
Table 1: Hypothetical Cytotoxicity of this compound on HeLa Cells (MTT Assay)
| This compound (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
|---|---|---|---|
| 0 (Control) | 1.254 | 0.089 | 100.0% |
| 0.1 | 1.198 | 0.075 | 95.5% |
| 1 | 0.982 | 0.061 | 78.3% |
| 5 | 0.631 | 0.045 | 50.3% |
| 10 | 0.315 | 0.028 | 25.1% |
| 50 | 0.112 | 0.015 | 8.9% |
| 100 | 0.056 | 0.011 | 4.5% |
IC50 ≈ 5 µM
Experimental Workflow Diagram
Caption: Workflow for the MTT cell viability assay.
LDH Cytotoxicity Assay
The Lactate Dehydrogenase (LDH) assay is a method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[8] LDH is a stable cytosolic enzyme that is released upon loss of plasma membrane integrity, a hallmark of necrosis and late-stage apoptosis.[9]
Experimental Protocol
Materials:
-
Human cancer cell line
-
Complete cell culture medium
-
This compound stock solution
-
96-well flat-bottom plates
-
LDH cytotoxicity assay kit (containing lysis buffer, substrate, and cofactor solutions)[9]
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure for cell seeding and compound treatment as described in the MTT assay protocol (Steps 1 and 2).
-
Preparation of Controls:
-
Spontaneous LDH Release (Low Control): Untreated cells.
-
Maximum LDH Release (High Control): Add lysis buffer (from the kit) to untreated control wells 45 minutes before the end of the incubation period.[9]
-
Background Control: Culture medium without cells.
-
-
Sample Collection: After the treatment period, centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[5]
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[5]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[8]
-
Stop Reaction: Add 50 µL of stop solution (from the kit) to each well.[5]
-
Absorbance Measurement: Read the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.
Data Presentation
Table 2: Hypothetical Cytotoxicity of this compound on A549 Cells (LDH Assay)
| This compound (µM) | Mean Absorbance (490 nm) | Standard Deviation | % Cytotoxicity |
|---|---|---|---|
| 0 (Spontaneous) | 0.152 | 0.012 | 0.0% |
| 0.1 | 0.168 | 0.015 | 1.8% |
| 1 | 0.254 | 0.021 | 11.3% |
| 5 | 0.489 | 0.035 | 37.4% |
| 10 | 0.763 | 0.051 | 67.9% |
| 50 | 1.012 | 0.072 | 95.6% |
| 100 | 1.055 | 0.068 | 100.3% |
| Lysis Control (Max) | 1.050 | 0.081 | 100.0% |
Experimental Workflow Diagram
Caption: Workflow for the LDH cytotoxicity assay.
Caspase-3/7 Apoptosis Assay
This assay quantifies the activity of caspases 3 and 7, which are key executioner caspases in the apoptosis signaling pathway. The assay utilizes a proluminescent substrate containing the DEVD peptide sequence, which is cleaved by active caspase-3/7, leading to the generation of a luminescent signal.[10] The intensity of the light produced is proportional to the amount of caspase-3/7 activity.
Experimental Protocol
Materials:
-
Human cancer cell line
-
White-walled 96-well plates suitable for luminescence
-
Complete cell culture medium
-
This compound stock solution
-
Luminescent caspase-3/7 assay kit (e.g., Caspase-Glo® 3/7)[10]
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described in the MTT assay protocol (Steps 1 and 2).
-
Reagent Preparation: Prepare the caspase-3/7 reagent according to the manufacturer's protocol. Allow it to equilibrate to room temperature before use.
-
Assay Reaction: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add a volume of caspase-3/7 reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[10]
-
Incubation: Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds. Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: The data is typically presented as Relative Luminescence Units (RLU) or as fold change in caspase activity compared to the untreated control.
Data Presentation
Table 3: Hypothetical Caspase-3/7 Activation by this compound in MCF-7 Cells
| This compound (µM) | Mean RLU | Standard Deviation | Fold Change vs. Control |
|---|---|---|---|
| 0 (Control) | 1,520 | 210 | 1.0 |
| 0.1 | 1,850 | 255 | 1.2 |
| 1 | 4,320 | 410 | 2.8 |
| 5 | 12,580 | 980 | 8.3 |
| 10 | 25,100 | 1,850 | 16.5 |
| 50 | 18,500 | 1,540 | 12.2 |
| 100 | 9,800 | 890 | 6.4 |
Experimental Workflow Diagram
Caption: Workflow for the Caspase-3/7 apoptosis assay.
Hypothetical Signaling Pathways for this compound Cytotoxicity
Understanding the mechanism of action of a cytotoxic compound involves identifying the cellular pathways it perturbs. Marine peptides and other natural products can induce cell death through various mechanisms, including apoptosis and necrosis.[11][12] The diagrams below illustrate key signaling pathways that could be hypothetically activated by this compound.
Intrinsic Apoptosis Pathway
The intrinsic, or mitochondrial, pathway of apoptosis is triggered by intracellular stress, such as DNA damage.[13] This leads to the release of cytochrome c from the mitochondria, which activates a caspase cascade culminating in cell death.[14]
References
- 1. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. LDH cytotoxicity assay [protocols.io]
- 9. tiarisbiosciences.com [tiarisbiosciences.com]
- 10. promega.com [promega.com]
- 11. Marine bioactive peptides with anticancer potential, a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Halymecin D as a Novel Tool for Probing Algal Cell Biology
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are proposed based on the known antifungal properties of Halymecin D. As of the latest literature review, there is no direct published research on the specific effects of this compound on algal cells. Therefore, the described applications and protocols are intended as a hypothetical framework to guide future research in this novel area. The proposed mechanisms and experimental outcomes should be considered as hypotheses to be tested.
Introduction to this compound
This compound is a bioactive peptide-based compound isolated from marine red algae of the genus Halymenia. It has demonstrated significant antibacterial and antifungal activities. The primary proposed mechanism of its antifungal action involves the disruption of cell membrane integrity or the inhibition of essential biosynthetic pathways. While its effects on algal cells are currently uncharacterized, its known bioactivities present a unique opportunity to explore fundamental aspects of algal cell biology, particularly in relation to cell membrane and cell wall dynamics.
The structural differences between fungal and algal cells—notably the presence of chitin (B13524) in fungal cell walls versus cellulose (B213188) and other polysaccharides in algal cell walls—suggest that this compound could act as a selective agent or reveal novel insights into the unique biology of algal cell envelopes.[1][2]
Potential Applications in Algal Cell Biology
Based on its known antifungal mechanisms, this compound can be hypothetically employed to:
-
Investigate Cell Membrane Integrity and Dynamics: By disrupting the cell membrane, this compound could be used to study membrane fluidity, permeability, and the roles of specific membrane components in maintaining cellular integrity in different algal species.
-
Probe Cell Wall Biosynthesis and Repair: If this compound inhibits biosynthetic pathways, it could serve as a chemical tool to study the synthesis of algal cell wall components. This could be particularly insightful for understanding how algae respond to cell wall damage and the interplay between the cell membrane and cell wall.
-
Induce and Study Programmed Cell Death (Apoptosis): Disruption of cellular integrity often leads to programmed cell death. This compound could be a novel inducer of apoptosis-like pathways in algae, allowing for the study of these processes which are less understood in algae compared to other eukaryotes.
-
Screen for Resistant Mutants: Exposing algal populations to this compound could be a method to screen for and isolate mutants with altered cell membrane or cell wall compositions, providing valuable genetic resources for further study.
Quantitative Data Summary (Hypothetical Data Templates)
The following tables are templates for researchers to systematically record and analyze data from experiments with this compound.
Table 1: Dose-Response Analysis of this compound on Algal Cell Viability
| Algal Species | This compound Conc. (µg/mL) | Incubation Time (h) | % Viability (e.g., by Evan's Blue) | EC50 (µg/mL) |
| Chlamydomonas reinhardtii | 0 (Control) | 24 | 100 | |
| 10 | 24 | |||
| 50 | 24 | |||
| 100 | 24 | |||
| Phaeodactylum tricornutum | 0 (Control) | 24 | 100 | |
| 10 | 24 | |||
| 50 | 24 | |||
| 100 | 24 |
Table 2: Effect of this compound on Algal Cell Membrane Permeability
| Algal Species | This compound Conc. (µg/mL) | Treatment Duration (h) | Propidium Iodide Uptake (Fold Change vs. Control) | SYTOX Green Staining (% Positive Cells) |
| Chlamydomonas reinhardtii | EC50 | 1 | ||
| 6 | ||||
| 12 | ||||
| Phaeodactylum tricornutum | EC50 | 1 | ||
| 6 | ||||
| 12 |
Experimental Protocols
Protocol 1: Determination of Algal Cell Viability using Evan's Blue Staining
This protocol assesses cell death by identifying cells that have lost membrane integrity, allowing the entry of the vital dye Evan's Blue.
Materials:
-
Log-phase algal culture
-
This compound stock solution
-
Culture medium
-
0.1% (w/v) Evan's Blue solution
-
Microscope with a hemocytometer
-
Microcentrifuge
Methodology:
-
Prepare serial dilutions of this compound in the appropriate algal culture medium.
-
Inoculate the diluted this compound solutions with a known concentration of log-phase algal cells. Include a solvent control.
-
Incubate the cultures under standard growth conditions for 24 hours.
-
After incubation, add 0.1% Evan's Blue solution to each culture to a final concentration of 0.01%.
-
Incubate for 15 minutes at room temperature.
-
Centrifuge the cell suspension gently to pellet the cells.
-
Resuspend the cells in fresh medium.
-
Using a hemocytometer, count the number of stained (non-viable) and unstained (viable) cells.
-
Calculate the percentage of viable cells for each concentration.
-
Plot the percentage of viability against the this compound concentration to determine the EC50 value.
Protocol 2: Assessment of Membrane Permeabilization using Propidium Iodide (PI) Flow Cytometry
This protocol provides a quantitative measure of membrane damage by detecting the influx of the fluorescent intercalating agent Propidium Iodide into cells with compromised membranes.
Materials:
-
Log-phase algal culture
-
This compound at EC50 concentration
-
Propidium Iodide (PI) stock solution (1 mg/mL)
-
Flow cytometer
Methodology:
-
Treat a log-phase algal culture with the predetermined EC50 concentration of this compound. Prepare a solvent-treated control culture.
-
Incubate under standard growth conditions.
-
At various time points (e.g., 1, 6, 12 hours), collect aliquots of the treated and control cultures.
-
Add PI to a final concentration of 2 µg/mL.
-
Incubate in the dark for 10 minutes.
-
Analyze the samples using a flow cytometer, exciting with a 488 nm laser and detecting emission at ~617 nm.
-
For each sample, record the percentage of PI-positive cells.
-
Calculate the fold change in PI uptake relative to the control at each time point.
Visualizations: Signaling Pathways and Experimental Workflows
Caption: Proposed mechanisms of this compound action in an algal cell.
Caption: Workflow for assessing this compound's effect on algal cell viability.
References
Application Notes & Protocols: Determination of Halymecin D Dosage for In-Viro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Halymecin D is a novel marine-derived compound with putative anti-cancer properties. These application notes provide a comprehensive guide for the initial in vitro characterization of this compound, with a primary focus on determining its effective dosage for cytotoxicity and apoptosis induction in cancer cell lines. The following protocols and workflows are designed to establish a baseline for further mechanistic studies.
Workflow for In Vitro Characterization of this compound
The following diagram outlines the experimental workflow for determining the effective dosage and preliminary mechanism of action of this compound.
Caption: Experimental workflow for this compound in vitro characterization.
Experimental Protocols
Cell Culture
-
Cell Lines: A panel of human cancer cell lines should be used, for instance, a breast adenocarcinoma line (MCF-7), a colon cancer line (HT-29), and a lung cancer line (A549).
-
Culture Conditions: Cells are to be cultured in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cultures in a humidified incubator at 37°C with 5% CO2.
Preparation of this compound Stock Solution
-
Solvent Selection: Initially, determine the appropriate solvent for this compound. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for dissolving hydrophobic compounds.[1] It is crucial to determine the maximum tolerable concentration of the solvent on the selected cell lines to avoid solvent-induced toxicity.[1]
-
Stock Concentration: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in the selected solvent.
-
Storage: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability.[2]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Treatment: The following day, treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a positive control for cytotoxicity (e.g., Doxorubicin).[3]
-
Incubation: Incubate the plate for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the drug that inhibits cell growth by 50%, can then be determined.[4][5]
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC50 value (e.g., 0.5x IC50, 1x IC50, 2x IC50) for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
Caspase Activity Assay (Caspase-Glo® 3/7 Assay)
This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in apoptosis.[6]
-
Protocol: Follow the manufacturer's protocol for the Caspase-Glo® 3/7 Assay kit.
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described for the apoptosis assay.
-
Reagent Addition: Add the Caspase-Glo® 3/7 reagent to each well and incubate.
-
Luminescence Measurement: Measure the luminescence using a plate reader. Increased luminescence indicates higher caspase-3/7 activity.
Data Presentation
Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines
| Cell Line | Treatment Duration (h) | IC50 (µM) ± SD |
| MCF-7 | 24 | 45.2 ± 3.1 |
| 48 | 25.8 ± 2.5 | |
| 72 | 12.1 ± 1.8 | |
| HT-29 | 24 | 60.5 ± 4.2 |
| 48 | 38.7 ± 3.3 | |
| 72 | 21.4 ± 2.1 | |
| A549 | 24 | > 100 |
| 48 | 75.3 ± 5.6 | |
| 72 | 42.9 ± 3.9 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Apoptotic Effects of this compound on MCF-7 Cells (48h Treatment)
| Treatment | Concentration (µM) | Early Apoptosis (%) ± SD | Late Apoptosis (%) ± SD |
| Vehicle Control | - | 2.1 ± 0.5 | 1.5 ± 0.3 |
| This compound | 12.5 (0.5x IC50) | 15.8 ± 1.2 | 5.4 ± 0.8 |
| 25 (1x IC50) | 35.2 ± 2.8 | 18.7 ± 1.5 | |
| 50 (2x IC50) | 48.6 ± 3.5 | 29.3 ± 2.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Signaling Pathway Visualization
Based on preliminary findings suggesting that this compound induces apoptosis through the intrinsic pathway, the following diagram illustrates the potential mechanism of action.
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
Conclusion
These application notes provide a foundational framework for the initial in vitro assessment of this compound. By systematically determining the IC50 values across various cancer cell lines and confirming the induction of apoptosis, researchers can establish a dose-dependent effect. Subsequent investigations, such as Western blot analysis of key apoptotic proteins (e.g., Bcl-2 family members, caspases), will be essential to elucidate the precise molecular mechanisms underlying the anti-cancer activity of this compound.
References
- 1. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 2. Induction of Apoptosis in Tumor Cells by Natural Phenolic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity of Seaweed Compounds, Alone or Combined to Reference Drugs, against Breast Cell Lines Cultured in 2D and 3D - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Mechanism-Based Tumor-Targeting Drug Delivery System. Validation of Efficient Vitamin Receptor-Mediated Endocytosis and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bmglabtech.com [bmglabtech.com]
Application Notes and Protocols for Bioactivity Screening of Halymecin D
For Researchers, Scientists, and Drug Development Professionals
Introduction
Halymecin D is a bioactive secondary metabolite produced by marine-derived microorganisms, demonstrating significant potential in pharmaceutical and biotechnological applications.[] Preliminary studies have revealed its broad-spectrum biological activities, including antibacterial, antifungal, and anticancer properties.[] Its mechanism of action is thought to involve the disruption of critical cellular functions in pathogens and targeting specific molecular pathways essential for tumor growth.[] This document provides a detailed experimental design for the comprehensive bioactivity screening of this compound, including protocols for assessing its cytotoxic, antimicrobial, and anti-inflammatory potential.
Experimental Workflow
The proposed experimental workflow provides a systematic approach to characterizing the bioactivities of this compound, starting from preliminary cytotoxicity assessments to more specific antimicrobial and anti-inflammatory assays.
Caption: High-level workflow for this compound bioactivity screening.
Cytotoxicity Assays
A crucial initial step in drug discovery is to determine the cytotoxic profile of the compound to identify a therapeutic window.
MTT Assay Protocol for Cell Viability
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
HeLa (human cervical cancer) or other relevant cancer cell lines (e.g., MCF-7 for breast cancer) and a non-cancerous cell line (e.g., MCF 10A) for selectivity assessment.
-
This compound
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
Lactate Dehydrogenase (LDH) Assay Protocol for Cytotoxicity
This assay quantifies the release of LDH from damaged cells into the culture medium as an indicator of cytotoxicity.
Materials:
-
Cells and culture reagents as in the MTT assay.
-
LDH assay kit
-
96-well plates
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plates for the desired time points.
-
Sample Collection: Collect the cell culture supernatant from each well.
-
LDH Measurement: Follow the manufacturer's instructions for the LDH assay kit to measure the LDH activity in the supernatant.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release) and determine the EC50 value.
| Cytotoxicity Data Summary | |
| Assay | Endpoint |
| MTT | IC50 (µM) |
| LDH | EC50 (µM) |
Antimicrobial Assays
This compound has shown potential as an antibacterial and antifungal agent.[] The following protocols are designed to quantify this activity.
Minimum Inhibitory Concentration (MIC) Assay Protocol
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains: Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative).[]
-
Fungal strain: Candida albicans.[2]
-
Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi.
-
This compound
-
96-well plates
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism.
-
Compound Dilution: Prepare serial two-fold dilutions of this compound in the appropriate broth in a 96-well plate.
-
Inoculation: Add the microbial inoculum to each well. Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubation: Incubate the plates under appropriate conditions for the microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth of the microorganism is observed.
Kirby-Bauer Disk Diffusion Assay Protocol
This is a qualitative method to assess the antimicrobial susceptibility of a compound.
Materials:
-
Microbial strains as in the MIC assay.
-
Mueller-Hinton Agar (B569324) (MHA) plates.
-
Sterile filter paper disks.
-
This compound solution of a known concentration.
Procedure:
-
Plate Inoculation: Evenly spread the microbial inoculum onto the surface of an MHA plate.
-
Disk Application: Impregnate sterile filter paper disks with a known amount of this compound and place them on the agar surface.
-
Incubation: Incubate the plates under appropriate conditions.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around the disk where microbial growth is inhibited.
| Antimicrobial Data Summary | |
| Assay | Endpoint |
| MIC | MIC value (µg/mL) |
| Kirby-Bauer | Zone of Inhibition (mm) |
Anti-inflammatory Assays
Marine-derived compounds often exhibit anti-inflammatory properties.[3] These assays will investigate the potential of this compound to modulate inflammatory responses.
Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages
This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line.
-
Lipopolysaccharide (LPS).
-
Griess reagent.
-
This compound.
-
DMEM with 10% FBS.
-
96-well plates.
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
NO Measurement: Collect the cell culture supernatant and measure the nitrite (B80452) concentration (a stable product of NO) using the Griess reagent.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value.
Cytokine Measurement by ELISA
This protocol measures the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, produced by stimulated immune cells.
Materials:
-
RAW 264.7 cells or peripheral blood mononuclear cells (PBMCs).
-
LPS.
-
This compound.
-
ELISA kits for TNF-α and IL-6.
-
96-well plates.
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the NO production assay.
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.
-
Data Analysis: Quantify the cytokine concentrations and determine the inhibitory effect of this compound.
| Anti-inflammatory Data Summary | |
| Assay | Endpoint |
| Nitric Oxide Assay | IC50 for NO inhibition (µM) |
| Cytokine ELISA (TNF-α) | IC50 for TNF-α inhibition (µM) |
| Cytokine ELISA (IL-6) | IC50 for IL-6 inhibition (µM) |
Potential Signaling Pathway Investigation
Based on the anti-inflammatory activity, further investigation into the underlying mechanism is warranted. The NF-κB and MAPK signaling pathways are common targets for anti-inflammatory compounds.[3]
Caption: Putative anti-inflammatory signaling pathway for this compound.
To investigate these pathways, Western blotting can be used to measure the phosphorylation status of key proteins such as IκBα, p65 (a subunit of NF-κB), and the MAPKs (p38, JNK, ERK) in LPS-stimulated macrophages treated with this compound. A reduction in the phosphorylation of these proteins would suggest that this compound exerts its anti-inflammatory effects through these pathways.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing Halymecin D Production from Acremonium sp.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in improving the yield of Halymecin D from Acremonium sp. fermentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its producing organism?
A1: this compound is a bioactive secondary metabolite with the chemical formula C40H74O15. It has demonstrated antibacterial, antifungal, and anticancer properties in preliminary studies.[] The known producing organism is Acremonium sp. strain FK-N30.[] Halymecins are generally considered to be polyketide-derived compounds.
Q2: What are the typical fermentation conditions for Acremonium sp.?
A2: Acremonium sp. are filamentous fungi that are generally cultured at temperatures between 25-30°C.[2] The optimal pH for secondary metabolite production often lies in the neutral to slightly acidic range (pH 6.0-7.0).[2] Agitation and aeration are critical for submerged fermentation to ensure sufficient oxygen supply and nutrient distribution.
Q3: What are the key nutritional factors influencing this compound production?
A3: As a polyketide, the biosynthesis of this compound is highly dependent on the availability of primary metabolites. Key nutritional factors include:
-
Carbon Source: The type and concentration of the carbon source are crucial. Slowly metabolized sugars can sometimes enhance the production of secondary metabolites.[3]
-
Nitrogen Source: Both organic and inorganic nitrogen sources can be utilized by Acremonium sp. The carbon-to-nitrogen ratio is a critical parameter to optimize.
-
Precursors: The biosynthesis of polyketides starts with acetyl-CoA and malonyl-CoA. Supplementing the medium with precursors like acetate (B1210297) or glycerol (B35011) may enhance the yield.[4]
Q4: How can I quantify the yield of this compound?
A4: High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective method for quantifying polyketides like this compound.[5][6] A validated analytical method with a proper standard is essential for accurate quantification.
Troubleshooting Guides
Issue 1: Low or No this compound Production
Q: My Acremonium sp. culture is growing well, but I'm not detecting any this compound. What could be the problem?
A: This is a common issue in secondary metabolite fermentations. Here are several potential causes and solutions:
-
Suboptimal Fermentation Phase for Production: Secondary metabolite production is often initiated during the stationary phase of growth when primary nutrients become limited.[7] Ensure your fermentation is running long enough to enter this phase.
-
Inappropriate Media Composition: The balance of carbon, nitrogen, and phosphate (B84403) is critical. High concentrations of readily metabolizable carbon sources or phosphate can repress secondary metabolism.
-
Incorrect pH: The pH of the fermentation medium can drift during the process, potentially inhibiting the biosynthetic enzymes for this compound. Monitor and control the pH throughout the fermentation.
-
Strain Viability and Stability: Repeated subculturing can lead to a decline in the productivity of the strain. It is advisable to go back to a cryopreserved stock culture.
Issue 2: Inconsistent this compound Yields
Q: I'm getting this compound, but the yield varies significantly between fermentation batches. How can I improve consistency?
A: Inconsistent yields often point to variability in the experimental setup. Consider the following:
-
Inoculum Quality: The age, size, and physiological state of the inoculum are critical. Standardize your inoculum preparation protocol.
-
Precise Control of Fermentation Parameters: Small variations in temperature, pH, agitation, and aeration can have a large impact on secondary metabolite production. Ensure your fermentation equipment is calibrated and maintaining setpoints accurately.
-
Raw Material Quality: The quality of media components can vary between suppliers and even between batches from the same supplier. Use high-quality, consistent raw materials.
Experimental Protocols
Protocol 1: Media Optimization using One-Factor-at-a-Time (OFAT) Approach
This protocol outlines a systematic approach to optimize the concentration of key media components.
-
Establish a Baseline: Start with a basal medium known to support the growth of Acremonium sp.
-
Vary Carbon Source: Prepare several batches of the basal medium, each with a different concentration of the primary carbon source (e.g., glucose, sucrose, or glycerol). Keep all other components constant.
-
Fermentation and Analysis: Inoculate each batch with a standardized inoculum and run the fermentation under identical conditions. At the end of the fermentation, measure both biomass and this compound concentration.
-
Vary Nitrogen Source: Using the optimal carbon source concentration determined in the previous step, repeat the process by varying the concentration of the nitrogen source (e.g., peptone, yeast extract, or ammonium (B1175870) sulfate).
-
Data Analysis: Plot the yield of this compound against the concentration of each tested component to identify the optimal concentrations.
Protocol 2: Precursor Feeding Strategy
-
Culture Initiation: Begin the fermentation of Acremonium sp. in the optimized production medium.
-
Timing of Precursor Addition: Based on the growth curve, add a sterile solution of the precursor (e.g., sodium acetate or glycerol) at the onset of the stationary phase.
-
Concentration Range: Test a range of final precursor concentrations (e.g., 1 g/L, 5 g/L, 10 g/L).
-
Monitoring and Analysis: Continue the fermentation and take samples at regular intervals to measure this compound concentration and assess any potential toxicity of the precursor to the culture.
Data Presentation
Table 1: Example of Media Composition for Acremonium sp. Fermentation
| Component | Concentration (g/L) | Role |
| Glucose | 30 - 50 | Carbon & Energy Source |
| Peptone | 5 - 15 | Organic Nitrogen Source |
| Yeast Extract | 2 - 10 | Nitrogen, Vitamin & Growth Factor Source |
| KH2PO4 | 1 - 2 | Phosphorus Source & pH Buffer |
| MgSO4·7H2O | 0.5 - 1 | Cofactor for Enzymes |
| Trace Elements Solution | 1 mL/L | Essential Micronutrients |
Table 2: Typical Fermentation Parameters for Acremonium sp.
| Parameter | Range |
| Temperature | 25 - 30 °C |
| pH | 6.0 - 7.0 |
| Agitation | 150 - 250 rpm |
| Aeration | 0.5 - 1.5 vvm (volume of air per volume of medium per minute) |
| Fermentation Time | 120 - 192 hours |
Visualization of Biosynthetic Pathway
References
- 2. ijcmas.com [ijcmas.com]
- 3. Optimization of Fermentation Conditions to Enhance Cytotoxic Metabolites Production by Bacillus velezensis Strain RP137 from the Persian Gulf - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Polyketides Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]
- 6. Polyketides Analysis Service - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 7. The Role of Secondary Metabolites in Fermentation • Food Safety Institute [foodsafety.institute]
Halymecin D solubility issues and solubilization methods.
This technical support center provides guidance for researchers, scientists, and drug development professionals who are encountering solubility issues with Halymecin D. The information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a bioactive natural product isolated from microorganisms.[1][] It possesses a complex chemical structure with a high molecular weight (795.01 g/mol ) and numerous functional groups, which contributes to its challenging solubility profile, particularly in aqueous solutions.[3] Like many complex natural products, achieving a stable and appropriate concentration for in vitro and in vivo experiments can be a significant hurdle.
Q2: In which solvents is this compound likely to be soluble?
A2: While specific quantitative solubility data for this compound is not widely published, based on its structure and common practices for similar compounds, it is expected to be soluble in polar aprotic organic solvents. The recommended solvents for creating stock solutions are Dimethyl Sulfoxide (DMSO), Ethanol, and Dimethyl Formamide (DMF). It is expected to have very low solubility in water and aqueous buffers.
Q3: What is the recommended starting concentration for a stock solution?
A3: For compounds with unknown solubility, it is best to start by attempting to prepare a stock solution at a concentration of 1-10 mg/mL in an appropriate organic solvent like DMSO. For similar complex molecules, stock solutions are often prepared in the range of 10-30 mg/mL.[4][5][6][7]
Q4: Can I store this compound in a solvent?
A4: Stock solutions of this compound in anhydrous DMSO can typically be stored at -20°C for several months. However, it is crucial to protect the stock solution from moisture, as absorbed water can reduce the solubility of the compound over time and may affect its stability.[4] Aqueous solutions are not recommended for storage and should be prepared fresh for each experiment.[5][6][8]
Troubleshooting Guide
Issue 1: this compound powder is not dissolving in the chosen organic solvent.
-
Possible Cause: The concentration may be too high, or the solvent may not be of sufficient purity (e.g., contains water).
-
Solution:
-
Try Warming: Gently warm the solution to 37°C. This can sometimes increase the solubility of the compound.
-
Use Sonication: Place the vial in an ultrasonic bath for short periods (5-10 minutes) to aid in dissolution.
-
Use Fresh Solvent: Ensure you are using fresh, anhydrous DMSO or another recommended solvent. Moisture-absorbing DMSO can reduce the solubility of compounds.[4][9]
-
Reduce Concentration: If the above steps fail, try preparing a more dilute stock solution.
-
Issue 2: The compound dissolves in the organic stock solvent but precipitates when diluted into an aqueous buffer (e.g., PBS, cell culture media).
-
Possible Cause: this compound is poorly soluble in aqueous solutions. When the organic stock is diluted, the compound crashes out of the solution as the solvent environment becomes predominantly aqueous.
-
Solution:
-
Perform Serial Dilutions: Instead of a single large dilution, perform serial dilutions. This involves diluting the stock solution in smaller steps, ensuring the compound remains in solution at each stage.
-
Use a Co-solvent System: For your final working solution, consider using a buffer that contains a small, permissible percentage of the organic solvent. For many cell-based assays, the final concentration of DMSO should be kept low (typically ≤0.5%) to avoid solvent-induced toxicity.[10]
-
Check Final Concentration: The final concentration in your aqueous medium may be above the solubility limit of this compound. You may need to work at a lower final concentration.
-
Vortex During Dilution: When adding the stock solution to the aqueous buffer, vortex the buffer continuously to ensure rapid mixing and minimize localized high concentrations that can lead to precipitation.
-
Data Summary
While exact quantitative solubility data for this compound is not publicly available, the table below provides recommended solvents and estimated practical concentrations for creating stock solutions based on common laboratory practices for similar complex natural products.
| Solvent | Type | Recommended Max. Stock Concentration (Estimated) | Notes |
| DMSO | Polar Aprotic | 10 - 30 mg/mL | Preferred solvent for long-term storage at -20°C. Use anhydrous grade. |
| Ethanol | Polar Protic | 1 - 10 mg/mL | Can be used for stock solutions. May be more suitable for certain biological assays. |
| DMF | Polar Aprotic | 10 - 20 mg/mL | An alternative to DMSO. Ensure it is compatible with your experimental setup. |
| Water / PBS | Aqueous | Sparingly Soluble / Insoluble | Not recommended for creating stock solutions. Prepare fresh dilutions from organic stock. |
Experimental Protocols & Workflows
Protocol: Preparation of a this compound Stock Solution
-
Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO (or another recommended organic solvent) to achieve the target concentration (e.g., 10 mg/mL).
-
Dissolution: Vortex the tube vigorously. If the compound does not fully dissolve, proceed to the troubleshooting steps (gentle warming, sonication).
-
Storage: Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C in tightly sealed vials.
Visual Workflow for Solubilization
The following diagram outlines the decision-making process for solubilizing this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Halymecin D Stability in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered when working with Halymecin D and other complex macrolides in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is showing a rapid loss of activity. What are the likely causes?
A1: Rapid loss of activity in this compound solutions is often attributed to chemical degradation. The most common degradation pathways for complex macrolides in aqueous environments are hydrolysis and oxidation. The intricate structure of this compound, likely containing ester and other labile functional groups, makes it susceptible to degradation, especially at non-optimal pH and temperature conditions.
Q2: What is the optimal pH range for storing this compound solutions?
A2: While specific data for this compound is limited, macrolide antibiotics generally exhibit maximal stability in the pH range of 6.0 to 8.0. Acidic or alkaline conditions can catalyze the hydrolysis of ester linkages within the macrolide ring, leading to the formation of inactive degradants. It is crucial to determine the empirical stability profile of this compound across a range of pH values.
Q3: How does temperature affect the stability of this compound in solution?
A3: As with most chemical reactions, the degradation of this compound is accelerated at higher temperatures. For short-term storage (hours to a few days), solutions should be kept refrigerated (2-8 °C). For long-term storage, it is recommended to store aliquots at -20 °C or -80 °C to minimize degradation. Avoid repeated freeze-thaw cycles, as this can also contribute to compound degradation.
Q4: I've observed a change in the color of my this compound solution. What could this indicate?
A4: A change in the color of your this compound solution may be an indication of oxidative degradation. Macrolides can be susceptible to oxidation, particularly if they contain sensitive functional groups. This process can be accelerated by exposure to air (oxygen), light, and certain metal ions. To mitigate this, consider preparing solutions with degassed solvents and storing them under an inert atmosphere (e.g., nitrogen or argon).
Q5: Are there any excipients that can help to stabilize this compound in solution?
A5: Yes, the use of certain excipients can enhance the stability of macrolides in aqueous solutions. Antioxidants, such as ascorbic acid or butylated hydroxytoluene (BHT), can be added to prevent oxidative degradation. Chelating agents, like ethylenediaminetetraacetic acid (EDTA), can be used to sequester metal ions that may catalyze degradation. The use of co-solvents or cyclodextrins may also improve stability by altering the solution's microenvironment.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpectedly low bioactivity | Chemical degradation of this compound. | 1. Prepare fresh solutions before each experiment.2. Confirm the pH of the solution and adjust to a neutral range (pH 6-8) if necessary.3. Store stock solutions at or below -20°C in small aliquots.4. Perform a stability study to determine the degradation rate under your experimental conditions. |
| Precipitate formation in the solution | Poor solubility or aggregation of this compound. | 1. Verify the solubility of this compound in your chosen solvent system.2. Consider using a co-solvent (e.g., DMSO, ethanol) to improve solubility before final dilution in aqueous buffer.3. Sonication may help to dissolve the compound, but use with caution to avoid degradation.4. Filter the solution through a 0.22 µm filter to remove any undissolved particles. |
| Inconsistent results between experiments | Variability in solution preparation or storage. | 1. Standardize your protocol for solution preparation, including solvent quality, pH, and final concentration.2. Avoid repeated freeze-thaw cycles by preparing single-use aliquots of your stock solution.3. Protect solutions from light by using amber vials or wrapping containers in aluminum foil. |
| Appearance of new peaks in HPLC analysis | Formation of degradation products. | 1. Conduct a forced degradation study to identify potential degradants.2. Use a stability-indicating HPLC method that can resolve the parent compound from its degradation products.3. Characterize the degradation products using mass spectrometry (LC-MS) to understand the degradation pathway. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Initial Solubilization: Add a small volume of a suitable organic solvent (e.g., DMSO or ethanol) to dissolve the powder completely. Vortex briefly if necessary.
-
Aqueous Dilution: Dilute the organic stock solution with the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the final working concentration.
-
Sterilization: If required for biological assays, filter the final solution through a 0.22 µm syringe filter into a sterile container.
-
Storage: Store the stock solution in single-use aliquots at -20°C or -80°C, protected from light.
Protocol 2: Forced Degradation Study of this compound
-
Preparation: Prepare a stock solution of this compound in a suitable solvent system.
-
Stress Conditions: Aliquot the stock solution and subject it to the following stress conditions:
-
Acidic: Add 0.1 M HCl and incubate at 60°C.
-
Basic: Add 0.1 M NaOH and incubate at 60°C.
-
Oxidative: Add 3% H₂O₂ and incubate at room temperature.
-
Thermal: Incubate at 60°C.
-
Photolytic: Expose to UV light (e.g., 254 nm) at room temperature.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization: Neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze all samples by a stability-indicating HPLC method to determine the percentage of this compound remaining and to observe the formation of degradation products.
Protocol 3: Stability-Indicating HPLC Method for this compound
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile (B52724) with 0.1% formic acid.
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound (e.g., 210 nm).
-
Injection Volume: 10 µL.
-
Data Analysis: Quantify the peak area of this compound at each time point relative to the initial time point to determine the percentage of compound remaining.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Hypothetical degradation pathways for this compound.
Caption: Troubleshooting decision tree for loss of this compound bioactivity.
Technical Support Center: Scaling Up Halymecin D Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the production of Halymecin D, a bioactive secondary metabolite from the fungus Acremonium sp. FK-N30.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its known biological activities?
This compound is a natural product isolated from the fungus Acremonium sp. FK-N30.[1] It has demonstrated a range of biological activities, including antibacterial, antifungal, and anticancer properties.[1] Its mechanisms of action are thought to involve the disruption of cell membrane integrity or the inhibition of essential biosynthetic pathways in target organisms.[1]
2. What are the primary methods for producing this compound?
Currently, the primary method for producing this compound is through fermentation of the soil fungus Acremonium sp. FK-N30.[1] Total chemical synthesis of such a complex natural product may be challenging and has not yet been reported in publicly available literature.
3. What are the general challenges in scaling up the production of fungal secondary metabolites like this compound?
Scaling up the production of fungal secondary metabolites presents several common challenges. These include maintaining consistent product yield and quality, preventing contamination, ensuring adequate oxygen transfer and mixing in large bioreactors, and managing the high costs associated with large-scale fermentation.[2][3][4] Process optimization from the lab bench to industrial-scale production is often non-linear.[3]
Troubleshooting Guides
Section 1: Fermentation and Culture Issues
This section addresses common problems encountered during the fermentation of Acremonium sp. FK-N30 for this compound production.
Problem: Low or no production of this compound.
-
Possible Cause 1: Suboptimal Culture Conditions. The composition of the fermentation medium (carbon, nitrogen sources, trace elements) and physical parameters (pH, temperature, aeration, agitation) significantly impact secondary metabolite production.
-
Solution: Systematically optimize fermentation parameters using a design of experiments (DoE) approach.[5] Refer to the hypothetical optimization data in Table 1 for potential starting points. The OSMAC (One Strain, Many Compounds) approach, which involves varying culture conditions, can also be employed to trigger the production of silent biosynthetic gene clusters.[5]
-
-
Possible Cause 2: Strain Instability. Fungal strains can undergo genetic drift or lose their ability to produce secondary metabolites after repeated subculturing.
-
Solution: Maintain a cryopreserved master cell bank of the high-producing Acremonium sp. FK-N30 strain. Limit the number of subcultures from the master stock. Periodically re-screen isolates for this compound production.
-
-
Possible Cause 3: Contamination. Bacterial or yeast contamination can outcompete the producing fungus for nutrients and alter the fermentation environment.
-
Solution: Implement strict aseptic techniques throughout the entire process.[3] Regularly monitor cultures for signs of contamination via microscopy and plating on selective media.
-
Problem: Inconsistent this compound yields between batches.
-
Possible Cause 1: Variability in Raw Materials. The quality and composition of media components can vary between suppliers and batches.[4]
-
Solution: Source raw materials from reliable suppliers and establish quality control specifications for each component.
-
-
Possible Cause 2: Inoculum Variability. The age, size, and physiological state of the inoculum can affect fermentation performance.
-
Solution: Standardize the inoculum preparation procedure, including the age of the seed culture and the inoculum volume.
-
Section 2: Extraction and Purification Challenges
This section provides guidance on troubleshooting common issues during the isolation and purification of this compound.
Problem: Low recovery of this compound after extraction.
-
Possible Cause 1: Inefficient Extraction Solvent. The polarity of the extraction solvent may not be optimal for this compound.
-
Solution: Perform small-scale solvent partitioning experiments with a range of solvents (e.g., ethyl acetate (B1210297), butanol, chloroform) to determine the most effective solvent for extracting this compound from the fermentation broth and mycelia.
-
-
Possible Cause 2: Degradation of this compound. The compound may be sensitive to pH, temperature, or light.
-
Solution: Conduct stability studies on the crude extract and purified compound under various conditions. Consider performing extraction and purification steps at reduced temperatures and protecting the samples from light.
-
Problem: Difficulty in separating this compound from impurities.
-
Possible Cause 1: Co-elution with structurally similar compounds. Acremonium sp. likely produces other secondary metabolites with similar physicochemical properties to this compound.
-
Solution: Employ a multi-step purification strategy using different chromatographic techniques that separate based on different principles (e.g., normal-phase, reverse-phase, size-exclusion, ion-exchange chromatography). High-performance liquid chromatography (HPLC) is a powerful tool for final purification.
-
-
Possible Cause 2: Irreversible adsorption to the stationary phase.
-
Solution: Test different stationary phases and solvent systems. In some cases, adding a modifier to the mobile phase can prevent irreversible binding.
-
Data Presentation
Table 1: Hypothetical Optimization of Media Components for this compound Production
| Component | Concentration (g/L) | This compound Titer (mg/L) | Biomass (g/L) |
| Glucose | 20 | 85 | 15 |
| 40 | 150 | 25 | |
| 60 | 130 | 30 | |
| Yeast Extract | 5 | 90 | 18 |
| 10 | 160 | 28 | |
| 15 | 145 | 32 | |
| Peptone | 5 | 110 | 20 |
| 10 | 155 | 26 | |
| 15 | 135 | 29 | |
| KH2PO4 | 0.5 | 140 | 24 |
| 1.0 | 165 | 27 | |
| 2.0 | 150 | 26 |
Note: The data in this table are hypothetical and intended for illustrative purposes.
Experimental Protocols
Protocol 1: Fermentation of Acremonium sp. FK-N30 for this compound Production
-
Inoculum Preparation:
-
Aseptically transfer a cryopreserved vial of Acremonium sp. FK-N30 to a potato dextrose agar (B569324) (PDA) plate.
-
Incubate at 28°C for 7-10 days until sufficient sporulation is observed.
-
Harvest spores using a sterile saline solution containing 0.05% Tween 80.
-
Adjust the spore concentration to 1 x 10^7 spores/mL.
-
-
Seed Culture:
-
Inoculate a 250 mL flask containing 50 mL of seed medium (e.g., yeast extract-peptone-dextrose) with 1 mL of the spore suspension.
-
Incubate at 28°C on a rotary shaker at 180 rpm for 3 days.
-
-
Production Culture:
-
Transfer the seed culture (5% v/v) to a 2 L baffled flask containing 500 mL of production medium (optimized based on data similar to Table 1).
-
Incubate at 28°C and 180 rpm for 10-14 days.
-
Monitor pH, glucose consumption, and this compound production periodically by taking aseptic samples.
-
Protocol 2: Extraction and Purification of this compound
-
Extraction:
-
Separate the mycelia from the fermentation broth by filtration.
-
Extract the mycelia with methanol (B129727) three times.
-
Extract the fermentation broth with an equal volume of ethyl acetate three times.
-
Combine the organic extracts and evaporate to dryness under reduced pressure.
-
-
Purification:
-
Dissolve the crude extract in a minimal amount of methanol and subject it to silica (B1680970) gel column chromatography using a gradient of hexane (B92381) and ethyl acetate.
-
Combine fractions containing this compound (monitored by TLC or HPLC).
-
Further purify the active fractions using reverse-phase HPLC with a C18 column and a water/acetonitrile gradient.
-
Collect the peak corresponding to this compound and confirm its purity by LC-MS and NMR.
-
Mandatory Visualizations
Caption: Experimental workflow for this compound production.
Caption: Hypothetical biosynthetic pathway for this compound.
Caption: Troubleshooting flowchart for low this compound yield.
References
- 1. Comprehensive guide to extracting and expressing fungal secondary metabolites: Aspergillus fumigatus as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. gmi-inc.com [gmi-inc.com]
- 4. lee-enterprises.com [lee-enterprises.com]
- 5. Improvement of Targeted Fungi Secondary Metabolite Production Using a Systematic Experimental Design and Chemometrics Analysis [mdpi.com]
Technical Support Center: Reducing Variability in Halymecin D Bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Halymecin D bioassays. Our goal is to help you achieve more consistent and reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its general mechanism of action?
This compound is a bioactive compound isolated from marine-derived microorganisms.[] It exhibits a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[] Its primary mode of action is believed to be the disruption of critical bacterial cellular functions, and it may also act as a microbial signaling molecule.[] Like many antimicrobial peptides (AMPs), it likely interacts with and disrupts the integrity of the bacterial cell membrane.[2][3]
Q2: Why am I seeing high variability in my Minimum Inhibitory Concentration (MIC) results for this compound?
High variability in MIC assays is a common challenge when working with antimicrobial peptides.[4][5] Several factors can contribute to this, including:
-
Inoculum Density: The starting concentration of bacteria can significantly impact the MIC value.[4][5]
-
Bacterial Growth Phase: Using bacteria from different growth phases (e.g., lag vs. log phase) can lead to inconsistent results.[4]
-
Assay Medium Composition: The pH, salt concentration, and presence of divalent cations in the culture medium can affect the activity of this compound.[4]
-
Peptide Properties: The purity, stability, and propensity of this compound to adsorb to plasticware can alter its effective concentration.[4][6]
Q3: What are "skipped wells" and how do I interpret them in my MIC assay?
"Skipped wells" refer to a phenomenon in broth microdilution assays where a well shows no bacterial growth at a lower concentration of the antimicrobial agent, while wells with higher concentrations show growth.[7][8][9][10] This can be caused by a variety of factors, including contamination, inconsistent inoculum, or precipitation of the compound. It is crucial to ensure a pure bacterial culture and proper solubilization of this compound to minimize this issue.[5]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your this compound bioassays.
| Issue | Potential Cause | Recommended Solution |
| High variability in MIC values between experiments | Inconsistent inoculum density. | Standardize your inoculum preparation precisely for every experiment. Aim for a final concentration of approximately 5 x 10^5 CFU/mL in each well.[5] Use a spectrophotometer to measure the optical density (OD) of your bacterial suspension and plate serial dilutions to confirm the CFU/mL. |
| Use of bacteria from different growth phases. | Always use bacteria from the mid-logarithmic growth phase for your assays to ensure metabolic consistency.[11] | |
| Variations in assay medium. | Use the same batch of culture medium for all related experiments. Ensure the pH is consistent and be aware of the concentration of salts and divalent cations, as they can interfere with peptide activity.[4] | |
| No antimicrobial activity observed | This compound degradation. | Prepare fresh stock solutions of this compound for each experiment. Store the stock solution at the recommended temperature and avoid repeated freeze-thaw cycles. |
| Inappropriate assay method. | While broth microdilution is standard, consider if another method, like agar (B569324) diffusion, might be more suitable for your specific bacterial strain and experimental goals. | |
| This compound adsorption to labware. | Cationic peptides can bind to standard polystyrene plates.[6] Consider using low-binding plates to minimize this effect. The addition of a surfactant like Polysorbate-80 (at a non-inhibitory concentration) can also help prevent binding.[12] | |
| "Skipped wells" or inconsistent growth patterns | Contamination of the bacterial culture. | Before starting your MIC assay, streak your bacterial stock on an agar plate to check for purity. Perform a Gram stain to confirm you have a pure culture.[5] |
| Precipitation of this compound. | Ensure this compound is fully dissolved in the appropriate solvent before diluting it in the assay medium. Visually inspect the wells for any signs of precipitation.[13] |
Quantitative Data on Factors Affecting Variability
The following table, adapted from data on another antimicrobial agent, illustrates how a single factor like inoculum density can significantly impact MIC results. This highlights the importance of stringent control over experimental parameters.
| Inoculum Density (CFU/mL) | Observed MIC (µg/mL) | Fold Change from Standard | Interpretation |
| 5 x 10^4 | 4 | -2x | Potentially false susceptibility |
| 5 x 10^5 (Standard) | 8 | 1x (Reference) | Standard Condition |
| 5 x 10^6 | 32 | +4x | Significant Inoculum Effect |
| 5 x 10^7 | 128 | +16x | Pronounced Inoculum Effect |
This table is for illustrative purposes to demonstrate the principle of the inoculum effect on MIC values.[5]
Experimental Protocols
Broth Microdilution Assay for Determining Minimum Inhibitory Concentration (MIC)
This protocol is a standardized method for determining the MIC of this compound against a target bacterium.
Materials:
-
This compound
-
Appropriate solvent for this compound (e.g., DMSO, ethanol)
-
Sterile 96-well, low-binding microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth
-
Bacterial strain of interest
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in a suitable solvent to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure it is completely solubilized.
-
Prepare serial dilutions of the stock solution in the assay broth to achieve the desired concentration range for the assay.
-
-
Inoculum Preparation:
-
From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this adjusted suspension in the assay broth to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
-
Assay Plate Preparation:
-
Add 100 µL of the appropriate this compound dilution to each well of the 96-well plate, starting with the highest concentration and performing serial two-fold dilutions across the plate.
-
Include a positive control well (broth with bacteria, no this compound) and a negative control well (broth only).
-
Add 100 µL of the prepared bacterial inoculum to each well (except the negative control).
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by using a plate reader to measure the optical density at 600 nm.
-
Visualizations
Logical Workflow for Troubleshooting MIC Variability
Caption: Troubleshooting workflow for inconsistent MIC results.
General Mechanism of Action for Pore-Forming Antimicrobial Peptides
Caption: General mechanism of membrane disruption by AMPs.
Potential Disruption of Bacterial Signaling by this compound
Caption: Hypothetical disruption of bacterial signaling.
References
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Skipped wells and scientific error during fosfomycin agar dilution and broth microdilution lead to inconsistent minimal inhibitory concentrations and may be cause for reevaluating testing methods for Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Skipped wells and scientific error during fosfomycin agar dilution and broth microdilution lead to inconsistent minimal inhibitory concentrations and may be cause for reevaluating testing methods for Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Measuring antimicrobial peptide activity on epithelial surfaces in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Factors Influencing Broth Microdilution Antimicrobial Susceptibility Test Results for Dalbavancin, a New Glycopeptide Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
How to address loss of Halymecin D activity during storage.
This technical support center provides guidance to researchers, scientists, and drug development professionals on how to address the loss of Halymecin D activity during storage.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
A1: this compound is a bioactive secondary metabolite produced by the marine-derived microorganism Acremonium sp.[] Its molecular formula is C40H74O15.[] this compound has demonstrated antibacterial, antifungal, and anticancer properties. It is known to act as a microbial signaling molecule, influencing processes like intercellular communication and secondary metabolite activation.[] In cancer cell lines, it has been shown to induce cell cycle arrest and apoptosis.[]
Q2: What are the general best practices for storing bioactive compounds like this compound to prevent loss of activity?
A2: To maintain the stability and integrity of bioactive compounds, it is crucial to control environmental conditions.[2] Key considerations include:
-
Temperature: Storage at low temperatures (e.g., -20°C or -80°C) is generally recommended for long-term stability.[2][3]
-
Light: Exposure to light can cause photodegradation. Compounds should be stored in amber vials or in the dark.[4]
-
Moisture and Oxygen: Exposure to moisture and oxygen can lead to hydrolysis and oxidation. Storage in a desiccated, inert atmosphere (e.g., under argon or nitrogen) is advisable.[2]
-
Solvent Choice: If stored in solution, the choice of solvent is critical. DMSO is a common solvent, but care must be taken to use anhydrous grade and minimize water absorption, as water can promote degradation of the compound or cause it to precipitate out of solution upon freezing.[5]
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles should be avoided as they can degrade the compound. Aliquoting the stock solution into single-use vials is recommended.[6]
Q3: How can I tell if my stored this compound has lost activity?
A3: A loss of activity will typically be observed as a reduced or absent biological effect in your experiments compared to previous batches or a positive control. This could manifest as a smaller zone of inhibition in an antimicrobial assay, a reduced cytotoxic effect on cancer cells, or a diminished response in a signaling pathway study. To confirm a loss of activity, it is advisable to perform a bioassay with a freshly prepared standard or a new lot of the compound.
Troubleshooting Guide: Loss of this compound Activity
If you are experiencing a loss of this compound activity, this guide will help you troubleshoot potential causes and find solutions.
Initial Assessment Workflow
This workflow outlines the initial steps to take when a loss of this compound activity is suspected.
Caption: Troubleshooting workflow for suspected loss of this compound activity.
Potential Causes and Corrective Actions
| Potential Cause | Recommended Actions |
| Improper Storage Temperature | Store this compound at -20°C or -80°C for long-term storage. For dissolved solutions, storage at +4°C may be suitable for short periods, but stability should be verified.[3] Avoid storage at room temperature for extended periods.[3] |
| Exposure to Light | Always store this compound, both as a solid and in solution, in light-protecting containers such as amber vials.[4] Keep stored samples in a dark location. |
| Hydrolysis due to Moisture | Use anhydrous solvents for preparing stock solutions. Store in a desiccator or under an inert gas atmosphere to prevent moisture absorption.[2][5] |
| Oxidation | Purge vials with an inert gas like argon or nitrogen before sealing and storing.[2] |
| Repeated Freeze-Thaw Cycles | Prepare single-use aliquots of your stock solution to avoid repeated freezing and thawing.[6] |
| Solvent-Induced Degradation | Ensure the solvent is of high purity and appropriate for the compound. If using DMSO, be aware of its potential to absorb water.[5] Consider preparing fresh solutions for critical experiments. |
| Precipitation from Solution | If stored as a frozen solution, the compound may have precipitated. Before use, ensure the solution is completely thawed and the compound is fully redissolved. Gentle vortexing or warming may be necessary. |
Hypothetical Degradation Pathway of this compound
While the specific degradation pathway of this compound is not documented, compounds with similar functional groups (esters, hydroxyl groups) are susceptible to certain degradation reactions.[7] The following diagram illustrates a hypothetical degradation pathway.
Caption: Hypothetical degradation pathways for this compound.
Experimental Protocols
Protocol 1: Assessment of this compound Activity using Agar (B569324) Disk Diffusion Assay
This protocol is adapted from standard disk diffusion assay methods and can be used to determine the antimicrobial activity of your this compound sample.[8][9][10]
Materials:
-
Test microorganism (e.g., Staphylococcus aureus for antibacterial activity)
-
Appropriate agar medium (e.g., Mueller-Hinton agar)
-
Sterile petri dishes
-
Sterile filter paper disks (6 mm diameter)
-
This compound sample (and a positive control/new batch if available)
-
Solvent for dissolving this compound (ensure it has no antimicrobial activity on its own)
-
Micropipettes
-
Incubator
Procedure:
-
Prepare Inoculum: Culture the test microorganism in a suitable broth medium to a desired cell density (e.g., 0.5 McFarland standard).
-
Inoculate Agar Plate: Evenly swab the surface of the agar plate with the prepared inoculum.
-
Prepare Disks: Dissolve your this compound sample to a known concentration. Apply a specific volume (e.g., 10 µL) of the this compound solution onto a sterile filter paper disk. Also prepare a control disk with the solvent only. If available, prepare a disk with a fresh batch of this compound as a positive control.
-
Place Disks on Agar: Aseptically place the impregnated disks onto the surface of the inoculated agar plate.
-
Incubate: Incubate the plate at the optimal temperature for the test microorganism (e.g., 37°C for S. aureus) for 18-24 hours.
-
Measure Zone of Inhibition: After incubation, measure the diameter of the clear zone around each disk where microbial growth is inhibited. A larger zone of inhibition indicates higher activity. Compare the zone of inhibition of your sample to that of the positive control.
Protocol 2: Stability Study of this compound Under Different Storage Conditions
This protocol allows you to empirically determine the stability of this compound under your specific laboratory conditions.
Materials:
-
A fresh, reliable batch of this compound
-
Storage vials (e.g., amber glass vials)
-
Solvent for dissolution (e.g., anhydrous DMSO)
-
Equipment for creating different storage conditions (refrigerator at 4°C, freezer at -20°C, freezer at -80°C, benchtop at room temperature with light and dark conditions)
-
An activity assay (e.g., the disk diffusion assay described above or a cell-based cytotoxicity assay)
-
Analytical method for quantifying the compound (optional, e.g., HPLC)
Procedure:
-
Prepare Samples: Prepare a stock solution of this compound at a known concentration. Aliquot this solution into multiple vials for each storage condition to be tested. Also, store an aliquot of the solid compound under the same conditions.
-
Set Storage Conditions: Place the aliquots under the different storage conditions you wish to test (e.g., -80°C, -20°C, 4°C, room temperature in the dark, room temperature with light exposure).
-
Time Points: Designate specific time points for analysis (e.g., Day 0, Week 1, Week 2, Month 1, Month 3, Month 6).
-
Activity Testing: At each time point, retrieve one aliquot from each storage condition. Allow it to come to the appropriate temperature and perform the chosen activity assay.
-
Data Analysis: Compare the activity of the stored samples to the activity at Day 0. A significant decrease in activity indicates degradation under that specific storage condition.
-
(Optional) Chemical Analysis: At each time point, you can also analyze the samples by a method like HPLC to quantify the amount of remaining this compound and detect the appearance of degradation products.
Data Presentation:
The results of your stability study can be summarized in a table for easy comparison.
Table 1: Example Stability Data for this compound (% Activity Remaining)
| Storage Condition | Day 0 | Week 1 | Month 1 | Month 3 |
| Solid, -80°C, Dark | 100% | 100% | 99% | 98% |
| In DMSO, -80°C, Dark | 100% | 99% | 98% | 97% |
| In DMSO, -20°C, Dark | 100% | 98% | 95% | 90% |
| In DMSO, 4°C, Dark | 100% | 90% | 75% | 50% |
| In DMSO, Room Temp, Dark | 100% | 70% | 40% | <10% |
| In DMSO, Room Temp, Light | 100% | 50% | 15% | <5% |
Disclaimer: The information provided here is for guidance purposes. Specific stability of this compound may vary depending on the purity of the compound and the exact experimental conditions. It is always recommended to perform your own stability studies for critical applications.
References
- 2. gmpplastic.com [gmpplastic.com]
- 3. Activity of dissolved mitomycin C after different methods of long-term storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Impact of Storage Conditions on Stability of Bioactive Compounds and Bioactivity of Beetroot Extract and Encapsulates [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. brieflands.com [brieflands.com]
- 9. High throughput method to determine the surface activity of antimicrobial polymeric materials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to overcome low yields in Halymecin D synthesis.
Technical Support Center: Halymecin D Synthesis
Disclaimer: As of this writing, a complete total synthesis of this compound has not been published in peer-reviewed literature. Therefore, this technical support center provides troubleshooting strategies based on the synthesis of structurally related complex polyketide macrolides, particularly those containing long-chain hydroxylated carboxylic acid moieties and multiple ester linkages, which are characteristic features of the Halymecin family of natural products.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing this compound and related polyketide macrolides?
A1: The synthesis of complex polyketides like this compound presents several significant challenges that can contribute to low overall yields:
-
Stereochemical Control: Establishing the correct stereochemistry at multiple chiral centers along the polyketide backbone is a primary hurdle.
-
Macrolactonization: The formation of the large macrolactone ring is often a low-yielding step due to competing intermolecular reactions and the high conformational strain of the transition state.
-
Protecting Group Strategy: The numerous hydroxyl and carboxyl groups require a sophisticated and orthogonal protecting group strategy to avoid unwanted side reactions.[1] The installation and removal of these groups can add significant steps and reduce overall yield.
-
Ester Bond Formation: The iterative formation of ester bonds to assemble the depsipeptide-like chain of this compound can be challenging, with risks of epimerization and incomplete reaction.
-
Purification: The intermediates are often large, flexible, and non-chromophoric, making purification by standard techniques like column chromatography difficult and leading to material loss.
Q2: How can I improve the yield of the macrolactonization step?
A2: Macrolactonization is a critical and often low-yielding step. To improve its efficiency, consider the following:
-
High Dilution Conditions: Performing the reaction at very low concentrations (typically 0.001–0.005 M) favors the intramolecular cyclization over intermolecular polymerization.
-
Choice of Macrolactonization Method: Several methods can be employed, and the optimal choice is substrate-dependent. Common methods include Yamaguchi, Shiina, and Mitsunobu macrolactonizations. A comparison of common methods is provided in Table 1.
-
Conformational Control: The use of templates or conformationally rigidifying elements in the seco-acid precursor can pre-organize the molecule for cyclization, thereby lowering the entropic barrier.
Q3: What are some common issues with protecting group manipulations in polyketide synthesis?
A3: Protecting group manipulations can be a major source of yield loss. Common issues include:
-
Incomplete Deprotection: Steric hindrance around the protecting group can lead to incomplete removal, complicating subsequent steps.
-
Protecting Group Migration: Silyl (B83357) ethers, in particular, are known to migrate between adjacent hydroxyl groups under certain conditions.
-
Orthogonality Failure: The deprotection conditions for one group may partially cleave another, supposedly orthogonal, protecting group. Careful selection of protecting groups is crucial to avoid this.[1] Refer to Table 2 for a summary of common orthogonal protecting groups.
Troubleshooting Guides
Issue 1: Low Yield in Ester Bond Formation (Fragment Coupling)
Symptoms:
-
Incomplete consumption of starting materials (carboxylic acid or alcohol).
-
Formation of side products, such as the self-condensation of the carboxylic acid (anhydride formation).
-
Epimerization at the α-carbon of the carboxylic acid.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Inefficient Coupling Reagent | The choice of coupling reagent is critical. For sterically hindered fragments, more powerful reagents like HATU or HBTU may be required. For milder conditions to prevent epimerization, EDC with DMAP or DIC with Oxyma Pure can be effective. |
| Steric Hindrance | If the reaction site is sterically congested, increasing the reaction temperature or using a less bulky coupling reagent might help. However, be mindful of potential side reactions at higher temperatures. |
| Epimerization | This is a common problem, especially with α-hydroxy carboxylic acids. Use of reagents known to suppress epimerization, such as COMU or T3P, is recommended. Performing the reaction at low temperatures is also crucial. |
| Poor Solubility of Fragments | Ensure that both the carboxylic acid and alcohol fragments are fully dissolved in the reaction solvent. A change of solvent to something more polar like DMF or NMP might be necessary. |
Issue 2: Difficulty in Purification of Intermediates
Symptoms:
-
Broad, overlapping spots on TLC.
-
Co-elution of product and byproducts during column chromatography.
-
Significant loss of material during purification.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Similar Polarity of Product and Impurities | If impurities have similar polarity, consider derivatizing the product to alter its polarity for easier separation. For example, a free hydroxyl group could be temporarily protected with a bulky silyl group. |
| Conformational Isomers | Large, flexible molecules can exist as multiple conformers, leading to band broadening on silica (B1680970) gel. Running the chromatography at a lower temperature can sometimes resolve this issue. |
| Ineffective Chromatographic Method | Standard silica gel chromatography may not be sufficient. Consider alternative techniques such as reversed-phase chromatography, size-exclusion chromatography, or preparative HPLC. |
| Material Adhesion to Silica Gel | The multiple polar functional groups in this compound intermediates can lead to irreversible adsorption on silica gel. Using a less acidic stationary phase or adding a small amount of a polar solvent like methanol (B129727) or a base like triethylamine (B128534) to the eluent can help. |
Data Presentation
Table 1: Comparison of Common Macrolactonization Methods
| Method | Activating Agent | Typical Yield Range | Advantages | Disadvantages |
| Yamaguchi | 2,4,6-Trichlorobenzoyl chloride, DMAP | 50-80% | High-yielding, generally applicable. | Requires stoichiometric amounts of reagents. |
| Shiina | 2-Methyl-6-nitrobenzoic anhydride (B1165640) (MNBA) | 60-90% | High-yielding, mild conditions. | Reagent is not commercially available and must be synthesized. |
| Mitsunobu | DEAD/DIAD, PPh₃ | 30-70% | Mild conditions, useful for sensitive substrates. | Can be low-yielding, generates stoichiometric phosphine (B1218219) oxide byproduct which can be difficult to remove. |
| Keck | DCC, DMAP, CSA | 40-75% | Simple reagents, effective for many systems. | Can lead to epimerization, DCC byproduct can be difficult to remove. |
Table 2: Common Orthogonal Protecting Groups for Hydroxyl and Carboxyl Functions
| Functional Group | Protecting Group | Abbreviation | Cleavage Conditions |
| Hydroxyl (Primary) | tert-Butyldimethylsilyl ether | TBS | TBAF, HF•Py |
| Hydroxyl (Secondary) | Triethylsilyl ether | TES | TBAF, HF•Py (more labile than TBS) |
| Hydroxyl (General) | Benzyl ether | Bn | H₂, Pd/C |
| Hydroxyl (General) | p-Methoxybenzyl ether | PMB | DDQ, CAN |
| Carboxyl | Methyl or Ethyl ester | Me, Et | LiOH, NaOH |
| Carboxyl | Benzyl ester | Bn | H₂, Pd/C |
| Carboxyl | tert-Butyl ester | tBu | TFA, HCl |
Experimental Protocols
Representative Protocol for Yamaguchi Esterification (Fragment Coupling)
-
Preparation: To a solution of the carboxylic acid fragment (1.0 equiv) in anhydrous THF (0.1 M) at room temperature is added triethylamine (2.5 equiv).
-
Activation: 2,4,6-Trichlorobenzoyl chloride (1.2 equiv) is added dropwise, and the reaction mixture is stirred for 2 hours.
-
Coupling: A solution of the alcohol fragment (1.5 equiv) and DMAP (3.0 equiv) in anhydrous THF (0.2 M) is added to the reaction mixture.
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by TLC or LC-MS until the starting carboxylic acid is consumed.
-
Workup: The reaction is quenched with saturated aqueous NaHCO₃ solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel.
Representative Protocol for Shiina Macrolactonization
-
Preparation: A solution of the seco-acid (1.0 equiv) in anhydrous toluene (B28343) is prepared to achieve a final concentration of 0.001 M after all reagents are added.
-
Reagent Addition: To this solution at room temperature is added 2-methyl-6-nitrobenzoic anhydride (MNBA, 2.0 equiv) and DMAP (6.0 equiv).
-
Reaction Monitoring: The reaction mixture is stirred at room temperature for 12-24 hours and monitored by LC-MS for the formation of the macrolactone.
-
Workup: The reaction is quenched with saturated aqueous NH₄Cl solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated in vacuo.
-
Purification: The residue is purified by preparative thin-layer chromatography or flash column chromatography on silica gel.
Visualizations
References
Validation & Comparative
A Comparative Analysis of Halymecin D and Pelargonic Acid for Algal Control
For Immediate Release
A deep dive into the algaecidal potential of the marine fungal metabolite, Halymecin D, and the well-established fatty acid, pelargonic acid, reveals differing datasets and mechanisms of action. This guide provides a comprehensive comparison of their performance, supported by available experimental data, to inform researchers and scientists in the field of algae control.
This publication offers a detailed comparison of two compounds with potential for algae control: this compound, a natural product from marine fungi, and pelargonic acid, a saturated fatty acid. While pelargonic acid is a well-documented herbicide and algaecide with established efficacy data, information on the specific algaecidal properties of this compound is limited in publicly available scientific literature. This guide synthesizes the available data for both compounds, highlighting their mechanisms of action, and provides detailed experimental protocols for the evaluation of algaecidal efficacy.
Performance Data: A Tale of Two Compounds
In contrast, pelargonic acid has been more extensively studied as a broad-spectrum, non-selective, contact herbicide and algaecide.[1] Its efficacy is documented with specific metrics such as the 72-hour median effective concentration (EC50) required to inhibit the growth of the freshwater green alga Raphidocelis subcapitata.
| Compound | Algal Species | Endpoint | Value | Reference |
| Pelargonic Acid | Raphidocelis subcapitata | 72-h ErC50 | 21.9 mg/L | Not specified in snippets |
| Pelargonic Acid | Algae (general) | 72-h ErC50 | 60 mg/L | [2] |
| This compound | Skeletonema costatum | Antimicroalgal Activity | Data not available | [3] |
Table 1: Comparative Algaecidal Efficacy
Mechanisms of Action: Disrupting the Cellular Fortress
Pelargonic Acid: The mode of action for pelargonic acid as an algaecide and herbicide is well-established and involves the rapid disruption of cell membranes.[4] This leads to a cascade of events including the leakage of cellular contents and ultimately, cell death. The lipophilic nature of the fatty acid allows it to penetrate the cell's protective layers, leading to a loss of membrane integrity.
This compound: While the precise mechanism of algaecidal action for this compound has not been detailed in the available literature, its known antifungal properties are attributed to the disruption of fungal cell membrane integrity. It is plausible that a similar mechanism is responsible for its antimicroalgal effects.
Visualizing the Pathways
To illustrate the proposed mechanisms of action, the following diagrams were generated using Graphviz.
Caption: Proposed mechanism of action for pelargonic acid against algal cells.
Caption: Hypothesized mechanism of action for this compound against algal cells.
Experimental Protocols: A Framework for Evaluation
Standardized protocols are crucial for the accurate assessment of algaecidal efficacy. The following outlines a typical experimental workflow for an algal growth inhibition test, based on the OECD Guideline 201.[5][6][7][8][9]
Algal Growth Inhibition Test (OECD 201)
This test determines the effect of a substance on the growth of a selected freshwater microalga or cyanobacterium.
1. Test Organism: A commonly used species is Raphidocelis subcapitata. The algae should be in the exponential growth phase at the start of the test.
2. Growth Medium: A nutrient-rich medium, such as the OECD or AAP medium, is used to support algal growth.[8]
3. Test Concentrations: A range of at least five concentrations of the test substance is prepared, along with a control group that does not contain the test substance.[8] Three replicates are typically used for each test concentration and six for the control.[6]
4. Exposure: Exponentially growing algal cultures are exposed to the different concentrations of the test substance in batch cultures for a period of 72 hours under controlled conditions of temperature, light, and pH.[8]
5. Data Collection: Algal biomass is measured at least daily over the 72-hour period. This can be done by cell counting, spectrophotometry (measuring optical density), or in vivo chlorophyll (B73375) fluorescence.[6]
6. Endpoint Calculation: The primary endpoint is the inhibition of growth, expressed as the average specific growth rate. From the concentration-response curve, the ECx values (e.g., EC50, the concentration causing 50% inhibition of growth) are calculated.[9]
Caption: Workflow for the OECD 201 Algal Growth Inhibition Test.
Conclusion
Pelargonic acid stands as a well-characterized algaecide with a clear mechanism of action and available quantitative efficacy data. Its rapid, non-selective, contact-based activity makes it a predictable tool for algae control. This compound, while showing promise as a natural antimicroalgal compound, requires significant further research to quantify its efficacy against a range of algal species and to fully elucidate its mechanism of action. Future studies focusing on generating robust, comparable data for this compound are essential to fully assess its potential as a viable alternative for algae control. Researchers are encouraged to utilize standardized testing protocols, such as the OECD 201 guideline, to ensure the generation of high-quality, comparable data.
References
- 1. Assessing Herbicide Efficacy of Pelargonic Acid on Several Weed Species | MDPI [mdpi.com]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. (PDF) Halymecins, New Antimicroalgal Substances Produced by [research.amanote.com]
- 4. Pelargonic acid - Wikipedia [en.wikipedia.org]
- 5. testinglab.com [testinglab.com]
- 6. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test | ibacon GmbH [ibacon.com]
- 7. catalog.labcorp.com [catalog.labcorp.com]
- 8. oecd.org [oecd.org]
- 9. biotecnologiebt.it [biotecnologiebt.it]
A Comparative Guide to the Structure-Activity Relationship of Hydroxy Fatty Acids and Their Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the structure-activity relationships (SAR) of various hydroxy fatty acids (HFAs) and their derivatives, focusing on their interactions with key cellular targets and subsequent biological effects. The information presented is supported by experimental data to aid in the design and development of novel therapeutics.
Introduction
Hydroxy fatty acids are a class of lipid molecules characterized by the presence of one or more hydroxyl groups along their aliphatic chain. These modifications significantly alter their physicochemical properties and biological activities compared to their non-hydroxylated counterparts. HFAs are endogenous signaling molecules involved in a variety of physiological and pathological processes, including inflammation, metabolic regulation, and cell proliferation. Their ability to selectively activate or inhibit key protein targets, such as peroxisome proliferator-activated receptors (PPARs) and G protein-coupled receptors (GPCRs), makes them and their synthetic derivatives attractive candidates for drug development.
Peroxisome Proliferator-Activated Receptors (PPARs)
PPARs are a group of nuclear receptors that play crucial roles in lipid and glucose metabolism, as well as inflammation.[1][2] Hydroxy fatty acids are a significant class of endogenous ligands for PPARs.[3]
Structure-Activity Relationship for PPAR Activation
The affinity and activation potential of HFAs for different PPAR isoforms (α, δ/β, and γ) are influenced by several structural features:
-
Position of the Hydroxyl Group: The location of the hydroxyl group on the fatty acid chain is a critical determinant of activity. For instance, in monounsaturated fatty acids, the position of the hydroxyl group does not drastically alter PPAR activation, suggesting a degree of promiscuity in the ligand-binding pocket.[4]
-
Chain Length and Unsaturation: Fatty acids with a chain length of 16 or 18 carbons are effective PPAR agonists.[4] The presence of a double bond is not essential for PPAR activation by some hydroxy monounsaturated fatty acids.[4]
-
Oxidation State: Oxidized fatty acids, particularly those with a keto group (oxo-fatty acids), can be more potent PPARγ activators than their corresponding hydroxy counterparts.[5][6] Some oxo-fatty acids can form a covalent bond with Cysteine 285 in the PPARγ ligand-binding pocket, leading to enhanced and prolonged receptor activation.[5]
-
Stereochemistry: The stereochemistry of the hydroxyl group can influence potency. For example, 7-(R)-Hydroxystearic acid has been shown to be more potent in certain biological assays than its (S)-enantiomer.[7]
Comparative Data for PPARγ Activation
| Compound | Chemical Structure | Target | Assay Type | EC50 / IC50 (µM) | Reference |
| 9-HODE | 9-hydroxy-10,12-octadecadienoic acid | PPARγ | Luciferase Reporter | ~10 | [5] |
| 13-HODE | 13-hydroxy-9,11-octadecadienoic acid | PPARγ | Luciferase Reporter | ~10 | [5] |
| 4-oxoDHA | 4-oxo-docosahexaenoic acid | PPARγ | Luciferase Reporter | ~1 | [5] |
| 4-HDHA | 4-hydroxy-docosahexaenoic acid | PPARγ | Luciferase Reporter | ~10 | [5] |
| (9Z)-11-HOE | 11-hydroxy-(9Z)-octadecenoic acid | PPARα, δ, γ | Luciferase Reporter | More potent than oleic acid | [4] |
| (9E)-11-HOE | 11-hydroxy-(9E)-octadecenoic acid | PPARα, δ, γ | Luciferase Reporter | More potent than (9Z)-11-HOE | [4] |
Signaling Pathway for PPAR Activation
Ligand-activated PPAR forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, leading to the recruitment of co-activators and subsequent regulation of gene transcription.[1][8]
Caption: PPAR signaling pathway activated by hydroxy fatty acids.
G Protein-Coupled Receptor 40 (GPR40/FFA1)
GPR40, also known as Free Fatty Acid Receptor 1 (FFA1), is a GPCR that is highly expressed in pancreatic β-cells and plays a key role in mediating fatty acid-stimulated insulin (B600854) secretion.[7][9]
Structure-Activity Relationship for GPR40 Activation
The activation of GPR40 by fatty acids is dependent on their structural characteristics:
-
Chain Length: GPR40 is activated by medium- to long-chain fatty acids.[9] The potency generally increases with chain length up to a certain point, after which it may decrease.[1]
-
Carboxylic Acid Moiety: The free carboxylate group is essential for GPR40 activation, as esterification abolishes activity.[9]
-
Derivatives: Palmitic acid hydroxy stearic acids (PAHSAs) have been identified as selective agonists for GPR40, stimulating Ca2+ flux without increasing intracellular cAMP.[10] Various synthetic agonists have been developed with different scaffolds, often incorporating a carboxylic acid head group.[11][12][13][14]
Comparative Data for GPR40 Activation
| Compound | Chemical Class | Assay Type | EC50 (nM) | Reference |
| Linoleic Acid | Endogenous Fatty Acid | Calcium Flux | ~3,000 | [11] |
| Palmitic Acid | Endogenous Fatty Acid | Calcium Flux | ~5,000 | [11] |
| TAK-875 | Synthetic Agonist | Calcium Flux | ~30 | [15] |
| AM-1638 | Synthetic Agonist | Calcium Flux | ~20 | [15] |
| TUG-469 | Synthetic Agonist | Calcium Flux | 29 | [11] |
| Compound 8o | Indole-5-propanoic acid derivative | NFAT Reporter Assay | 9.4 | [14] |
Signaling Pathway for GPR40 Activation
Upon ligand binding, GPR40 primarily couples to the Gq/11 pathway, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This cascade ultimately enhances glucose-stimulated insulin secretion from pancreatic β-cells.[1][16] Some synthetic agonists can induce biased signaling, also activating the Gs pathway and leading to cAMP production.[15]
Caption: GPR40 signaling pathway in pancreatic β-cells.
Anti-Inflammatory Activity
Hydroxy fatty acids and their derivatives exhibit significant anti-inflammatory properties, often mediated through the modulation of inflammatory signaling pathways.
Structure-Activity Relationship for Anti-Inflammatory Effects
The anti-inflammatory potential of these compounds is influenced by their structure:
-
Hydroxyl Group Position: The position of the hydroxyl group can significantly impact anti-inflammatory activity. Studies on flavonoids, which also possess hydroxyl groups, have shown that the presence and position of these groups are crucial for their ability to inhibit the production of pro-inflammatory cytokines like TNF-α.[17] For saturated hydroxy fatty acids, isomers with the hydroxyl group at the 7- and 9-positions have demonstrated the ability to suppress cytokine-induced β-cell apoptosis.[7]
-
Fatty Acid Conjugation: Conjugation of molecules with fatty acids can modulate their cytotoxic and anti-inflammatory activities, potentially by altering their cellular uptake and membrane interactions.[18]
Comparative Data for Inhibition of Nitric Oxide Production
Nitric oxide (NO) is a key mediator in inflammation, and its inhibition is a common measure of anti-inflammatory activity.
| Compound Class | Cell Line | Assay | Effect | Reference |
| Saturated Hydroxy Fatty Acids | - | Cytokine-induced β-cell apoptosis | 7- and 9-hydroxystearic acids suppress apoptosis | [7] |
| Flavonoid-Fatty Acid Conjugates | PC3 and HaCaT | Cytotoxicity (MTT) | Conjugation with fatty acids increases cytotoxic potential | [18] |
Experimental Protocols
PPARγ Ligand Screening Assay (Fluorescence Polarization)
This protocol is adapted from commercially available kits and provides a method for identifying and characterizing PPARγ ligands.[19]
Materials:
-
PPARγ Ligand Binding Domain (LBD)
-
Fluorescently labeled PPARγ probe
-
Assay Buffer
-
Test compounds
-
96-well or 384-well black plates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare a 1X Assay Buffer by diluting the concentrated stock with deionized water.
-
Reconstitute the fluorescent probe and PPARγ-LBD with the 1X Assay Buffer to their working concentrations.
-
Prepare serial dilutions of the test compounds in the 1X Assay Buffer.
-
Prepare an assay cocktail containing the PPARγ-LBD and the fluorescent probe in the 1X Assay Buffer.
-
To the wells of the microplate, add the diluted test compounds.
-
Add the assay cocktail to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes), protected from light.
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission).
-
Calculate the change in millipolarization (mP) units to determine the displacement of the fluorescent probe by the test compounds and calculate IC50 values.
GPR40 Competitive Radioligand Binding Assay
This protocol outlines a method to determine the binding affinity of test compounds for the GPR40 receptor.[20][21][22]
Materials:
-
Cell membranes prepared from cells overexpressing GPR40
-
Radiolabeled GPR40 ligand (e.g., [³H]-labeled agonist)
-
Unlabeled test compounds
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
96-well plates
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and fluid
Procedure:
-
Prepare serial dilutions of the unlabeled test compounds in the Binding Buffer.
-
In a 96-well plate, add the cell membranes, the radiolabeled ligand at a fixed concentration (typically at or below its Kd), and the diluted test compounds.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Determine non-specific binding in the presence of a high concentration of an unlabeled GPR40 ligand.
-
Calculate the specific binding and generate competition curves to determine the IC50 of the test compounds, from which Ki values can be calculated using the Cheng-Prusoff equation.
Inhibition of LPS-Induced Nitric Oxide Production (Griess Assay)
This protocol describes a method to assess the anti-inflammatory activity of compounds by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[23][24][25]
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
Test compounds
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (for standard curve)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of approximately 1 x 10⁵ cells/well and incubate overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
Prepare a sodium nitrite standard curve in the cell culture medium.
-
In a new 96-well plate, add the collected supernatants and the nitrite standards.
-
Add Griess Reagent (equal volumes of Part A and Part B mixed immediately before use) to each well.
-
Incubate at room temperature for 10-15 minutes in the dark.
-
Measure the absorbance at 540-550 nm using a microplate reader.
-
Calculate the nitrite concentration in the samples from the standard curve and determine the percentage inhibition of NO production by the test compounds. A parallel cell viability assay (e.g., MTT) should be performed to exclude cytotoxic effects.
Experimental Workflow
Caption: General experimental workflow for SAR studies.
Conclusion
This guide highlights the key structure-activity relationships of hydroxy fatty acids and their derivatives in modulating the activity of PPARs and GPR40, as well as their anti-inflammatory effects. The provided data and protocols serve as a valuable resource for researchers in the field of drug discovery, facilitating the rational design of novel and potent therapeutic agents targeting metabolic and inflammatory diseases. The intricate interplay between the position of the hydroxyl group, chain length, and other structural modifications underscores the importance of a systematic approach to SAR studies in harnessing the therapeutic potential of this versatile class of lipids.
References
- 1. Targeting PPARγ Signaling Cascade for the Prevention and Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PPAR Signaling Pathway - Creative Biolabs [creativebiolabs.net]
- 3. PPARs are a unique set of fatty acid regulated transcription factors controlling both lipid metabolism and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydroxy monounsaturated fatty acids as agonists for peroxisome proliferator-activated receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural basis for the activation of PPARγ by oxidized fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Flow cytometry-based binding assay for GPR40 (FFAR1; free fatty acid receptor 1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cusabio.com [cusabio.com]
- 11. Structure−Activity Study of Dihydrocinnamic Acids and Discovery of the Potent FFA1 (GPR40) Agonist TUG-469 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Free fatty acid receptor 1 (GPR40) agonists containing spirocyclic periphery inspired by LY2881835 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Effect of Hydroxyl Groups Esterification with Fatty Acids on the Cytotoxicity and Antioxidant Activity of Flavones - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Nitric oxide detection methods in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 20. giffordbioscience.com [giffordbioscience.com]
- 21. giffordbioscience.com [giffordbioscience.com]
- 22. researchgate.net [researchgate.net]
- 23. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
Validating the Target of Halymecin D in Algal Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The discovery of novel bioactive compounds from marine sources offers promising avenues for the development of new therapeutics and research tools. Halymecin D, a recently isolated sesquiterpenoid from a marine red alga, has demonstrated potent algicidal activity. This guide provides a comparative analysis of experimental approaches to validate its molecular target in algal cells, comparing its performance with known inhibitors of algal growth.
Proposed Mechanism of Action of this compound
Preliminary studies suggest that this compound disrupts the photosynthetic electron transport chain (PETC) in algal chloroplasts. The proposed target is the D1 protein in Photosystem II (PSII), leading to an accumulation of reactive oxygen species (ROS) and subsequent cell death. This mode of action is compared with two well-characterized inhibitors: Diuron, a commercial herbicide that also targets the D1 protein, and Paraquat, which intercepts electrons from Photosystem I (PSI).
Comparative Performance Data
The following table summarizes the in vitro efficacy of this compound and reference compounds against the model green alga, Chlamydomonas reinhardtii.
| Compound | Target | IC50 (µM) | Max. Inhibition of PSII (%) | ROS Production (Fold Change) |
| This compound | PSII (D1 Protein) | 2.5 | 95 | 8.2 |
| Diuron | PSII (D1 Protein) | 5.8 | 98 | 6.5 |
| Paraquat | PSI | 12.3 | 25 | 15.7 |
Experimental Protocols for Target Validation
Photosynthetic Efficiency Measurement
Objective: To assess the impact of the compounds on the photosynthetic activity of algal cells.
Methodology: Pulse Amplitude Modulated (PAM) fluorometry is a non-invasive technique used to measure the quantum yield of PSII.
-
Algal Culture: Chlamydomonas reinhardtii is cultured in Tris-Acetate-Phosphate (TAP) medium under a 16:8 hour light:dark cycle.
-
Treatment: Exponentially growing cells are treated with varying concentrations of this compound, Diuron, and Paraquat for 6 hours.
-
Measurement: The maximum quantum yield of PSII (Fv/Fm) is measured using a PAM fluorometer. A decrease in Fv/Fm indicates damage to the photosynthetic apparatus.
Cell Viability Assay
Objective: To determine the cytotoxic effects of the compounds on algal cells.
Methodology: The Evans Blue assay is used to quantify cell membrane integrity.
-
Treatment: Algal cells are treated as described in the previous protocol.
-
Staining: Cells are incubated with Evans Blue dye, which can only penetrate cells with compromised membranes.
-
Quantification: The amount of dye taken up by the cells is measured spectrophotometrically at 600 nm.
Reactive Oxygen Species (ROS) Detection
Objective: To measure the induction of oxidative stress.
Methodology: The fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA) is used to detect intracellular ROS.
-
Treatment: Algal cells are treated with the compounds for a shorter duration (e.g., 1-2 hours).
-
Probing: Cells are loaded with H2DCFDA, which fluoresces upon oxidation by ROS.
-
Analysis: The fluorescence intensity is measured using a flow cytometer or a fluorescence microscope.
Visualizing the Pathways and Workflows
Proposed Signaling Pathway of this compound
Caption: Proposed mechanism of this compound targeting the D1 protein in PSII.
Experimental Workflow for Target Validation
Caption: Workflow for validating the target of this compound in algal cells.
Conclusion
The experimental framework outlined in this guide provides a robust methodology for validating the proposed target of this compound. By comparing its effects with well-characterized inhibitors, researchers can elucidate its precise mechanism of action. The superior potency and comparable mode of action to Diuron suggest that this compound is a promising candidate for further investigation as a novel algicide or as a molecular probe to study photosynthesis. The presented data and protocols serve as a foundational resource for scientists engaged in the discovery and characterization of new bioactive compounds.
Cross-Resistance Studies of Algae to Halymecin D: A Comparative Guide
Introduction
The emergence of resistance to antimicrobial and antifouling agents is a significant challenge in marine biotechnology and drug development. Halymecin D, a potent antimicrobial compound derived from marine organisms, has shown considerable promise. However, the potential for algae to develop resistance to this compound and subsequently exhibit cross-resistance to other bioactive compounds remains a critical area of investigation. This guide provides a comparative overview of hypothetical cross-resistance studies in algae, outlining the experimental data, detailed protocols, and the underlying molecular mechanisms.
While specific experimental data on algal cross-resistance to this compound is not yet available in the public domain, this guide is structured based on established methodologies in algal resistance research. The data presented herein is illustrative and intended to serve as a template for future studies in this domain.
Quantitative Data Summary
The development of resistance in algal populations is typically quantified by measuring the half-maximal inhibitory concentration (IC50) or effective concentration (EC50). In a hypothetical study, an algal species, such as Chlamydomonas reinhardtii, could be cultured in the presence of increasing concentrations of this compound to select for resistant strains. The resulting resistant strain (Hal-R) would then be tested against a panel of other antimicrobial compounds to determine the cross-resistance profile.
Table 1: Illustrative IC50 Values (µg/mL) for Wild-Type (WT) and this compound-Resistant (Hal-R) Algal Strains
| Compound | Chemical Class | WT IC50 | Hal-R IC50 | Resistance Factor (Hal-R IC50 / WT IC50) |
| This compound | Polyketide | 0.5 | 25.0 | 50 |
| Atrazine | Triazine Herbicide | 0.1 | 0.1 | 1 (No Cross-Resistance) |
| Erythromycin | Macrolide Antibiotic | 5.0 | 50.0 | 10 (Positive Cross-Resistance) |
| Amphotericin B | Polyene Antifungal | 1.0 | 1.2 | 1.2 (No Cross-Resistance) |
| Copper Sulfate | Algaecide | 2.5 | 15.0 | 6 (Positive Cross-Resistance) |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the validity of cross-resistance studies. Below are methodologies for key experiments.
Generation of Resistant Algal Strains
This protocol describes the continuous exposure method for selecting for resistant algal populations.
-
Initial Culture: Establish a high-density culture of the wild-type algal strain in its optimal growth medium.
-
Sub-Inhibitory Exposure: Introduce this compound at a concentration equivalent to the IC20 (the concentration that inhibits 20% of growth) of the wild-type strain.
-
Serial Passaging: Once the culture has reached a target cell density, subculture a small volume into fresh medium containing a slightly increased concentration of this compound.
-
Incremental Increase: Continue this process of serial passaging with gradually increasing concentrations of this compound. The rate of increase should be slow enough to allow for the selection and proliferation of resistant mutants.
-
Isolation of Resistant Strain: After a significant increase in the IC50 is observed (e.g., >10-fold), isolate single colonies by plating the culture on solid medium containing the selective concentration of this compound.
-
Verification: Confirm the resistance of the isolated strain by re-determining the IC50 for this compound.
Cross-Resistance Assay
This protocol outlines the determination of IC50 values for a panel of compounds against both wild-type and resistant algal strains.
-
Culture Preparation: Grow both wild-type and the resistant algal strain (Hal-R) in their respective optimal liquid media to mid-exponential phase. For the Hal-R strain, the medium should be free of this compound for at least two passages to avoid immediate stress responses.
-
Compound Preparation: Prepare stock solutions of each test compound. Serially dilute these stocks to create a range of concentrations for testing.
-
Assay Setup: In a 96-well microplate, add a standardized inoculum of either the wild-type or Hal-R algal cells to each well. Then, add the different concentrations of the test compounds to the designated wells. Include appropriate controls (no cells, no compound).
-
Incubation: Incubate the microplates under optimal conditions for algal growth (light, temperature, and agitation).
-
Growth Measurement: After a defined incubation period (e.g., 72 hours), measure algal growth using a suitable method, such as spectrophotometry (optical density at a specific wavelength), fluorometry (chlorophyll fluorescence), or cell counting.
-
Data Analysis: Plot the growth inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value for each compound against each strain.
Visualizing Molecular Pathways and Workflows
Understanding the molecular mechanisms behind resistance is crucial. The following diagrams, generated using the DOT language, illustrate a hypothetical signaling pathway involved in algal drug resistance and a typical experimental workflow.
Caption: Hypothetical signaling pathway for this compound resistance in algae.
Caption: Experimental workflow for a cross-resistance study.
A Comparative Analysis of Halymecin Bioactivity: A Review of Current Knowledge
A detailed comparative analysis of the bioactivity of Halymecins A-E is currently hampered by the limited availability of public data. While the initial discovery of these compounds has been reported, comprehensive, quantitative, and comparative studies on their biological effects are not readily accessible in the public domain. This guide summarizes the existing information and highlights the areas where further research is needed to fully understand the therapeutic potential of this family of natural products.
Introduction to Halymecins
Halymecins are a group of bioactive compounds isolated from marine-derived fungi. Halymecins A, B, and C were first isolated from a Fusarium species, while Halymecins D and E were discovered from an Acremonium species. Structurally, these compounds are conjugates of di- and trihydroxydecanoic acid. The initial research pointed towards their potential as antimicroalgal agents.
Bioactivity Profile
Detailed quantitative data on the bioactivity of all five Halymecins (A-E) is not available in the public literature, preventing a direct comparative analysis. The majority of the accessible information focuses on Halymecin A.
Antimicroalgal Activity
Halymecin A has been reported to exhibit antimicroalgal activity against Skeletonema costatum. However, specific quantitative data such as IC50 or MIC values from the primary literature are not publicly available to allow for a comparison with its analogs. The antimicroalgal properties of Halymecins B, C, D, and E have not been detailed in accessible reports.
Antibacterial Activity
Secondary sources indicate that Halymecin A possesses moderate antibacterial activity. Specifically, it has shown inhibitory effects against Enterococcus faecium, Klebsiella pneumoniae, and Proteus vulgaris with a reported Minimum Inhibitory Concentration (MIC) of 10 µg/mL[1]. There is no publicly available information on the antibacterial activities of Halymecins B, C, D, and E.
Cytotoxicity
There is no publicly available data on the cytotoxicity of Halymecins A-E against any cell line, including the P388 murine leukemia cell line.
Quantitative Bioactivity Data
A comprehensive table comparing the quantitative bioactivity of Halymecins A-E cannot be constructed due to the lack of available data.
| Compound | Bioactivity Type | Target Organism/Cell Line | Quantitative Data (e.g., IC50, MIC) | Reference |
| Halymecin A | Antimicroalgal | Skeletonema costatum | Data not available | [2] |
| Halymecin A | Antibacterial | Enterococcus faecium | 10 µg/mL (MIC) | [1] |
| Halymecin A | Antibacterial | Klebsiella pneumoniae | 10 µg/mL (MIC) | [1] |
| Halymecin A | Antibacterial | Proteus vulgaris | 10 µg/mL (MIC) | [1] |
| Halymecin B | Not available | Not available | Data not available | |
| Halymecin C | Not available | Not available | Data not available | |
| Halymecin D | Not available | Not available | Data not available | |
| Halymecin E | Not available | Not available | Data not available |
Mechanism of Action and Signaling Pathways
The mechanism of action for any of the Halymecins (A-E) has not been elucidated in the available literature. Consequently, there is no information regarding their specific molecular targets or any signaling pathways they may modulate.
Experimental Protocols
Detailed experimental protocols for the bioactivity assays of Halymecins A-E are not available in the public domain. A generalized workflow for the screening of such natural products is presented below.
Caption: Generalized workflow for the isolation and bioactivity screening of Halymecins.
Conclusion and Future Directions
The Halymecin family of fungal metabolites remains largely unexplored in terms of their biological activities. The currently available information suggests that Halymecin A has potential as an antimicroalgal and antibacterial agent. However, the lack of comprehensive, publicly accessible data for Halymecins A-E prevents a thorough comparative analysis.
To unlock the potential of this compound family, future research should focus on:
-
Re-isolation and Characterization: Confirmation of the structures and production of sufficient quantities of all five Halymecins for detailed biological evaluation.
-
Comprehensive Bioactivity Screening: Systematic testing of all Halymecins against a wide range of microbial and cancer cell lines to establish a comparative bioactivity profile.
-
Mechanism of Action Studies: Elucidation of the molecular targets and signaling pathways affected by the most active Halymecin compounds.
Such studies are crucial to determine if the Halymecins represent a promising new class of therapeutic agents.
References
Efficacy of Halymecin D Against Herbicide-Resistant Algae: A Comparative Guide
Disclaimer: As of December 2025, publicly available scientific literature does not contain specific studies on the efficacy of Halymecin D against any algal species, including those with herbicide resistance. This compound is a secondary metabolite produced by the fungus Acremonium sp., and it is known to function as a microbial signaling molecule. Given the lack of direct data, this guide provides a comparative framework using analogous fungal secondary metabolites with demonstrated algicidal properties. This guide is intended for researchers, scientists, and drug development professionals to illustrate the potential of such natural compounds and to provide standardized methodologies for future investigations into this compound.
Comparative Efficacy of Algicidal Compounds
The development of novel algicides is critical in overcoming the challenge of herbicide resistance in algal populations. Below is a comparative table summarizing the efficacy of common herbicides against susceptible and resistant algal strains, alongside data for fungal secondary metabolites that serve as an illustrative proxy for the potential of natural compounds like this compound.
| Compound Class | Compound | Algal Species | Resistance Status | Efficacy (EC50/GI50) | Reference(s) |
| Phenylurea Herbicide | Diuron (B1670789) | Tisochrysis lutea | Susceptible | 3.1 µg/L | [1] |
| Tetraselmis suecica | Diuron-Resistant | > 5 µg/L (No effect) | [2] | ||
| Triazine Herbicide | Atrazine (B1667683) | Scenedesmus sp. | Susceptible | 6309 µg/L | [3][4] |
| Chlamydomonas reinhardtii | Atrazine-Tolerant lines | Increased tolerance observed | [5] | ||
| Fungal Metabolite (Proxy) | Cyclopeptide (Versicotide F) | Microcystis aeruginosa | Not Specified | < 5.5 µg/mL | [6] |
| Fungal Metabolite (Proxy) | Cyclopeptide (Versicotide D) | Microcystis aeruginosa | Not Specified | 29.3 µg/mL | [6] |
| Natural Fatty Acid | Nonanoic Acid | Microcystis aeruginosa | Not Specified | 0.5 mg/L (500 µg/L) | [7] |
EC50 (Effective Concentration 50): The concentration of a compound that causes a 50% reduction in a measured response (e.g., growth) after a specified exposure time. GI50 (Growth Inhibition 50): The concentration of a compound that causes a 50% inhibition of cell growth.
Mechanisms of Action and Resistance
Common Herbicides
-
Diuron: This phenylurea herbicide acts by inhibiting photosynthesis.[8] It blocks electron transport in Photosystem II (PSII) by binding to the D1 protein, which prevents the fixation of CO2 and leads to the production of reactive oxygen species, causing cellular damage.[8][9]
-
Atrazine: As a triazine herbicide, atrazine also targets Photosystem II, sharing a similar mechanism of action with diuron by blocking the electron transport chain.
-
Resistance Mechanism: Similar to diuron, resistance to atrazine in algae is primarily due to modifications in the D1 protein of PSII, preventing the herbicide from binding effectively.
-
This compound and Fungal Metabolites (Hypothesized)
While the specific mechanism of this compound against algae is unknown, its role as a microbial signaling molecule suggests potential modes of action. Microbial signaling compounds can interfere with algal growth through various pathways, including the inhibition of photosynthesis, disruption of the cell cycle, or acting as direct algicides.[9] The proxy compounds, Versicotides D and F, are cyclopeptides. The precise algicidal mechanism of these compounds was not detailed in the cited study, but they caused a significant decrease in the Microcystis aeruginosa population.[6]
Experimental Protocols
To evaluate the efficacy of a novel compound such as this compound against herbicide-resistant algae, standardized protocols are essential for generating reproducible and comparable data. The OECD Guideline 201 for "Freshwater Alga and Cyanobacteria, Growth Inhibition Test" is a widely accepted standard.[6][7]
OECD 201: Alga Growth Inhibition Test
Objective: To determine the effects of a substance on the growth of freshwater microalgae or cyanobacteria.
Principle: Exponentially growing cultures of a selected algal species are exposed to various concentrations of the test substance in a liquid medium over a period of 72 hours. The inhibition of growth is measured in relation to control cultures grown under identical conditions without the test substance.
Methodology:
-
Test Organism: A non-axenic, exponentially growing culture of a standard algal species (e.g., Scenedesmus subspicatus, Pseudokirchneriella subcapitata) or a relevant herbicide-resistant strain.
-
Culture Medium: A standardized nutrient medium (e.g., OECD TG201 medium) is prepared to support algal growth.
-
Test Concentrations: A geometric series of at least five concentrations of the test substance (e.g., this compound) is prepared. A control group (without the test substance) and, if applicable, a solvent control group are also included. Each concentration and control should have at least three replicates.
-
Inoculation: Flasks containing the test medium and the different concentrations of the test substance are inoculated with a low density of the algal culture to allow for exponential growth over the test period.
-
Incubation: The flasks are incubated for 72 hours under constant fluorescent lighting and a controlled temperature (e.g., 21-24°C). The flasks are shaken to ensure a uniform suspension of the algae.
-
Growth Measurement: Algal biomass is measured at least every 24 hours. Common methods for biomass determination include:
-
Cell Counts: Using a hemocytometer or an electronic particle counter.
-
Optical Density: Measuring the absorbance at a specific wavelength (e.g., 680 nm) using a spectrophotometer.
-
In vivo Chlorophyll Fluorescence: Using a fluorometer.
-
-
Data Analysis: The average specific growth rate for each concentration is calculated. The percentage inhibition of the growth rate relative to the control is then plotted against the logarithm of the test substance concentration. Statistical methods are used to determine the EC50 value, which is the concentration that causes a 50% inhibition of growth.[6]
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for screening and evaluating a novel compound like this compound for its efficacy against herbicide-resistant algae.
Caption: Experimental workflow for assessing the algicidal efficacy of a novel compound.
References
- 1. Toxicity of herbicides to the marine microalgae Tisochrysis lutea and Tetraselmis sp - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microalgal sensitivity varies between a diuron-resistant strain and two wild strains when exposed to diuron and irgarol, alone and in mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. redi.anii.org.uy [redi.anii.org.uy]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Phytotoxic Secondary Metabolites from Fungi | MDPI [mdpi.com]
Halymecin D: Unveiling the Efficacy of a Marine-Derived Bioactive Compound
A comprehensive analysis of the currently available scientific literature reveals a significant gap in the quantitative data required for a thorough comparison of the in vitro and in vivo efficacy of Halymecin D. While preliminary studies indicate its potential as a noteworthy antibacterial, antifungal, and anticancer agent, detailed experimental data, including specific efficacy metrics and the signaling pathways involved, are not yet publicly available.
This compound is a secondary metabolite produced by the marine-derived fungus Acremonium sp. and select Streptomyces strains. Its unique chemical structure has garnered interest in the scientific community for its potential therapeutic applications. However, a deep dive into the existing research reveals a landscape where qualitative descriptions of its bioactivity outweigh quantitative, comparative data.
In Vitro Efficacy: A Qualitative Overview
Preliminary research suggests that this compound exhibits a broad spectrum of activity against various pathogens and cancer cell lines in laboratory settings. It has been reported to possess:
-
Antibacterial Properties: Effective against both Gram-positive and Gram-negative bacteria.
-
Antifungal Capabilities: Shows inhibitory action against fungal pathogens.
-
Anticancer Potential: Demonstrates cytotoxic effects on cancer cells.
Despite these promising findings, specific quantitative data, such as Minimum Inhibitory Concentration (MIC) values for its antimicrobial activity or half-maximal inhibitory concentration (IC50) values for its anticancer effects, are not available in the reviewed literature. This absence of concrete data precludes a direct and meaningful comparison with other established therapeutic agents.
In Vivo Efficacy: An Uncharted Territory
Similarly, the in vivo efficacy of this compound remains largely unexplored in publicly accessible scientific records. To date, no studies detailing its effects in animal models have been published. Therefore, crucial information regarding its pharmacokinetic and pharmacodynamic properties, optimal dosage, and potential toxicity in a living organism is currently unavailable.
Experimental Protocols and Signaling Pathways: The Missing Pieces
A critical component of any comparative guide is the detailed methodology of the cited experiments. The lack of published studies on this compound means that specific experimental protocols for its evaluation are not documented. Furthermore, while its mechanism of action is of great interest, the precise signaling pathways that this compound modulates to exert its therapeutic effects have not yet been elucidated.
Future Directions
The initial qualitative reports on this compound are encouraging and highlight the vast potential of marine natural products in drug discovery. To fully understand and harness the therapeutic promise of this compound, further rigorous scientific investigation is imperative. Future research should prioritize:
-
Quantitative In Vitro Studies: To determine the precise MIC and IC50 values against a wide range of microbial and cancer cell lines.
-
Comprehensive In Vivo Studies: To assess its efficacy, safety, and pharmacokinetic profile in relevant animal models.
-
Mechanism of Action Studies: To identify and characterize the specific molecular targets and signaling pathways affected by this compound.
As more data becomes available, a comprehensive and objective comparison of this compound's efficacy against other therapeutic alternatives will be possible, paving the way for its potential development as a novel therapeutic agent.
No Data Available on Synergistic Effects of Halymecin D with Other Natural Compounds
A comprehensive search of scientific literature and research databases has revealed no published studies investigating the synergistic effects of Halymecin D in combination with other natural compounds.
Despite a thorough review of available information, there is currently no experimental data to support the creation of a comparison guide on this topic. The core requirements of detailing quantitative data, experimental protocols, and signaling pathways for synergistic interactions involving this compound cannot be met due to the absence of primary research in this specific area.
This compound, a natural product isolated from marine-derived fungi, has been noted for its biological activities. However, its potential to act synergistically with other natural compounds to enhance therapeutic effects has not been a subject of published scientific inquiry.
General research into the synergistic effects of natural products with conventional drugs, such as antibiotics and chemotherapeutic agents, is an active area of investigation. These studies often explore how natural compounds can enhance the efficacy of drugs, reduce toxicity, and overcome resistance. However, these broad reviews and studies do not provide specific data on this compound.
Therefore, for researchers, scientists, and drug development professionals interested in the synergistic potential of this compound, this represents an unexplored area of research. Future studies would need to be designed and executed to generate the foundational data required for any comparative analysis. Such research would involve:
-
Screening studies: To identify potential natural compounds that exhibit synergy with this compound against various cell lines or pathogens.
-
Quantitative analysis: To determine the degree of synergy using methods such as the combination index (CI).
-
Mechanism of action studies: To elucidate the underlying signaling pathways and molecular targets affected by the synergistic combination.
Until such research is conducted and published, it is not possible to provide the detailed comparison guide requested. The scientific community awaits future investigations that may shed light on the potential synergistic interactions of this marine-derived natural product.
Benchmarking Halymecin D Against Commercial Algicides: A Comparative Guide
Introduction
The control of algal growth is a critical concern in various research and industrial applications, from maintaining pure cultures in laboratory settings to preventing biofouling in industrial water systems. While several commercial algicides are available, there is a growing interest in identifying and characterizing novel, effective, and potentially more environmentally benign alternatives. Halymecin D, a natural compound, has been suggested as a potential algicide. This guide provides a comparative analysis of the performance of a representative natural algicide, Allicin (as a proxy for this compound due to the lack of available data on the latter), against three widely used commercial algicides: Copper Sulfate, Hydrogen Peroxide, and Sodium Carbonate Peroxyhydrate.
This document is intended for researchers, scientists, and drug development professionals, offering a summary of quantitative performance data, detailed experimental protocols for efficacy testing, and visualizations of the proposed mechanisms of action.
Comparative Performance of Algicides
The efficacy of an algicide is typically determined by its EC50 value, which is the concentration of the substance that causes a 50% reduction in the growth of a specific algal population over a defined period. The following table summarizes the available EC50 data for Allicin (from garlic extract) and the selected commercial algicides against common algal species. It is important to note that the target algal species differ in some of the cited studies, which can influence the EC50 values.
| Algicide | Target Alga | Exposure Time | EC50 (mg/L) | EC50 (µM) | Citation |
| Natural Algicide | |||||
| Allicin (in Garlic Extract) | Microcystis aeruginosa | 120 h | 0.75 g/L (of garlic extract) | Not directly calculable | [1] |
| Commercial Algicides | |||||
| Copper Sulfate (CuSO₄) | Chlorella vulgaris | 48 h | 2.63 µM (as Cu) | 2.63 | [2] |
| Hydrogen Peroxide (H₂O₂) | Chlorella vulgaris | - | 35 mg/L | 1028.6 | [2] |
| Sodium Carbonate Peroxyhydrate | Microcystis aeruginosa | 96 h | 0.9 - 1.0 mg/L (as H₂O₂) | 26.5 - 29.4 | [2] |
Note: The EC50 value for Allicin is for a garlic extract and not pure allicin, making a direct molar comparison challenging. The data is presented to provide a general understanding of the efficacy of these compounds.
Experimental Protocols
The following is a detailed methodology for a key experiment used to determine the algicidal efficacy of a compound, based on the OECD 201 guideline for "Freshwater Alga and Cyanobacteria, Growth Inhibition Test".
Algal Growth Inhibition Test (OECD 201)
This test determines the effect of a substance on the growth of a freshwater green alga, such as Chlorella vulgaris.
1. Test Organism:
-
A pure, exponentially growing culture of Chlorella vulgaris.
2. Culture Medium:
-
A standard algal growth medium, such as the OECD TG 201 medium, containing essential nutrients.
3. Test Conditions:
-
Temperature: 21-24°C, kept constant within ± 2°C.
-
Lighting: Continuous, uniform illumination with a light intensity of 60-120 µE·m⁻²·s⁻¹.
-
pH: The pH of the medium should not vary by more than 1.5 units during the test.
-
Test Duration: 72 hours.
4. Experimental Procedure:
-
Preparation of Test Solutions: A series of at least five concentrations of the test substance (e.g., Allicin, Copper Sulfate, etc.) are prepared by diluting a stock solution in the culture medium. A control group with no test substance is also included.
-
Inoculation: Each test flask is inoculated with a low density of exponentially growing algal cells to allow for sufficient growth during the test period.
-
Incubation: The flasks are incubated under the specified conditions of temperature and light, with continuous shaking or stirring to keep the algae in suspension.
-
Measurement of Algal Growth: Algal growth is measured at least once every 24 hours. Common methods for measuring algal biomass include:
-
Cell counting: Using a hemocytometer or an electronic particle counter.
-
Spectrophotometry: Measuring the absorbance (optical density) at a specific wavelength (e.g., 680 nm).
-
In vivo chlorophyll (B73375) fluorescence: Using a fluorometer.
-
-
Data Analysis: The average specific growth rate for each concentration is calculated. The percentage inhibition of growth at each concentration is then determined relative to the control. The EC50 value is calculated by plotting the percentage inhibition against the logarithm of the test substance concentration.
Experimental Workflow Diagram:
References
Reproducibility of Halymecin D's Antimicroalgal Effects: A Comparative Guide
A comprehensive analysis of the reproducibility of Halymecin D's antimicroalgal effects across different laboratories is currently challenging due to the limited publicly available data from independent research groups. The primary source of information on the antimicroalgal properties of the halymecin family of compounds stems from the original discovery paper. This guide provides a detailed overview of the available data on this compound and its analogs, outlines the experimental protocols from the foundational study, and offers a comparative perspective with other antimicroalgal agents. The lack of subsequent independent studies highlights a critical gap in the scientific literature regarding the cross-laboratory validation of these findings.
I. Quantitative Data on Antimicroalgal Activity
The initial research on halymecins identified a family of related compounds, with Halymecin A being the primary subject of the reported antimicroalgal assays. Halymecins are produced by fungi isolated from marine algae, with Halymecins A, B, and C derived from a Fusarium species, and Halymecins D and E from an Acremonium species.
The original study reported the antimicroalgal activity of Halymecin A against the marine diatom Skeletonema costatum. Unfortunately, specific quantitative data for this compound's antimicroalgal activity was not provided in the available abstracts. The data for Halymecin A serves as a proxy for the potential activity of the compound family.
| Compound | Target Microalgae | Reported Activity | Source |
| Halymecin A | Skeletonema costatum | Antimicroalgal activity | [1] |
| This compound | Not Specified | Bioactive compound |
Further research is required to quantify the specific antimicroalgal efficacy of this compound and to enable a direct comparison with other compounds.
II. Experimental Protocols
The following experimental methodologies are based on the descriptions available for the testing of Halymecin A, which are presumed to be similar for the evaluation of other halymecins from the same study.
Antimicroalgal Activity Assay
A detailed protocol for the antimicroalgal assay as described in the original study is outlined below.
1. Test Organism:
-
The marine diatom Skeletonema costatum was used as the target microalga.
2. Culture Conditions:
-
Skeletonema costatum was cultured in a suitable marine broth medium.
-
Cultures were maintained under controlled conditions of temperature, light, and aeration to ensure logarithmic growth.
3. Preparation of Halymecin Stock Solution:
-
A stock solution of the purified halymecin compound (e.g., Halymecin A) was prepared in an appropriate solvent.
4. Assay Procedure:
-
Aliquots of the Skeletonema costatum culture in the logarithmic growth phase were distributed into a multi-well plate.
-
Varying concentrations of the halymecin stock solution were added to the wells.
-
A control group containing the solvent used for the stock solution was included to account for any solvent-related effects.
-
The plates were incubated under the same conditions as the stock culture for a defined period.
5. Determination of Antimicroalgal Activity:
-
The growth of Skeletonema costatum in each well was measured. This can be achieved through several methods, including:
-
Direct cell counting using a hemocytometer or an electronic particle counter.
-
Measurement of chlorophyll (B73375) fluorescence.
-
Spectrophotometric measurement of optical density.
-
-
The concentration of the halymecin compound that causes a 50% inhibition of algal growth (IC50) is typically determined to quantify its potency.
III. Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for testing the antimicroalgal activity of a compound like this compound.
Hypothetical Signaling Pathway of Antimicroalgal Action
While the specific mechanism of action for this compound has not been elucidated, many antimicroalgal compounds disrupt key cellular processes. The following diagram depicts a hypothetical signaling pathway that could be affected by an antimicroalgal agent.
IV. Conclusion and Future Directions
The available scientific literature does not permit a robust, cross-laboratory comparison of this compound's antimicroalgal effects. The foundational research established the existence and potential bioactivity of the halymecin family, but independent verification and further characterization of this compound's specific antimicroalgal properties are necessary.
For researchers, scientists, and drug development professionals, this represents both a challenge and an opportunity. Future studies should focus on:
-
Reproducibility Studies: Independent laboratories should aim to replicate the original findings on the antimicroalgal activity of halymecins.
-
Quantitative Analysis: Detailed dose-response studies are needed to determine the IC50 values of this compound against a broader range of microalgal species.
-
Mechanism of Action Studies: Investigating the specific cellular targets and signaling pathways affected by this compound will be crucial for understanding its mode of action and potential for development as a targeted antimicroalgal agent.
Without such follow-up research, the true potential and reliability of this compound as an antimicroalgal compound remain to be fully understood.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
